Antibacterial agent 104
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H39NO4S |
|---|---|
Molecular Weight |
485.7 g/mol |
IUPAC Name |
[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-(2-aminophenyl)sulfanylacetate |
InChI |
InChI=1S/C28H39NO4S/c1-6-26(4)15-22(33-23(31)16-34-21-10-8-7-9-19(21)29)27(5)17(2)11-13-28(18(3)25(26)32)14-12-20(30)24(27)28/h6-10,17-18,22,24-25,32H,1,11-16,29H2,2-5H3/t17-,18+,22-,24+,25+,26-,27+,28+/m1/s1 |
InChI Key |
AAUANPJONXQWHS-HMQJICCGSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC4=CC=CC=C4N)C |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4=CC=CC=C4N)C |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Antibacterial Agent 104: A Potent Pleuromutilin Derivative Targeting Methicillin-Resistant Staphylococcus aureus (MRSA)
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
In the relentless battle against antimicrobial resistance, the discovery of novel antibacterial agents is paramount. This technical guide delves into the discovery and synthesis of a promising new entity, designated "Antibacterial agent 104." This compound, a semi-synthetic derivative of the natural product pleuromutilin, has demonstrated significant in vitro and in vivo efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a high-priority pathogen. This document provides a comprehensive overview of its synthesis, antibacterial activity, and preliminary safety profile, offering a valuable resource for researchers and professionals in the field of infectious disease and drug development.
Introduction: The Rise of a New Pleuromutilin Derivative
This compound, also identified as compound 7 in foundational research, emerged from a focused effort to develop novel pleuromutilin derivatives with enhanced potency against resistant Gram-positive bacteria.[1] Pleuromutilins are a class of antibiotics that inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit.[2][3] The unique mode of action of this class offers a low propensity for cross-resistance with other antibiotic families.[1]
The core innovation behind this compound lies in the strategic incorporation of a substituted triazole moiety into the pleuromutilin scaffold. This modification was achieved through a versatile and efficient synthetic route, "click chemistry," highlighting a modern approach to the derivatization of complex natural products.
Synthesis of this compound and its Analogs
The synthesis of this compound and its analogs is a multi-step process commencing with the commercially available pleuromutilin. The key strategic step involves the introduction of a 1,2,3-triazole ring system via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.
Experimental Protocol: General Synthesis
The synthesis can be broadly divided into two key stages: the preparation of a key pleuromutilin-azide intermediate and the subsequent click reaction with various alkynes to generate the final triazole-containing derivatives.
Step 1: Synthesis of 22-O-(2-azidoacetyl)-pleuromutilin (Azide Intermediate)
-
Pleuromutilin is reacted with 2-bromoacetyl bromide in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane) at a controlled temperature (typically 0 °C to room temperature) to yield 22-O-(2-bromoacetyl)-pleuromutilin.
-
The resulting bromo-intermediate is then treated with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF). The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The crude product is purified by column chromatography on silica gel to afford the pure 22-O-(2-azidoacetyl)-pleuromutilin intermediate.
Step 2: Synthesis of Pleuromutilin-1,2,3-triazole Derivatives (Click Chemistry)
-
The 22-O-(2-azidoacetyl)-pleuromutilin intermediate is dissolved in a suitable solvent system, typically a mixture of tert-butanol and water.
-
The desired terminal alkyne is added to the solution.
-
A copper(I) catalyst, often generated in situ from copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and a reducing agent like sodium ascorbate, is introduced to the reaction mixture.
-
The reaction is stirred at room temperature for a specified period, typically ranging from a few hours to overnight.
-
Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed, dried, and concentrated under reduced pressure. The final product is purified by column chromatography.
In Vitro Antibacterial Activity
This compound and its analogs have demonstrated potent antibacterial activity, particularly against a panel of clinically relevant S. aureus strains, including MRSA. The minimum inhibitory concentration (MIC) values were determined using the standard broth microdilution method.
Experimental Protocol: Broth Microdilution MIC Assay
-
Bacterial Strains: The tested strains included MRSA (ATCC 43300), methicillin-susceptible S. aureus (MSSA, ATCC 29213), and clinical isolates of S. aureus. Escherichia coli (ATCC 25922) was also included to assess the activity spectrum.
-
Media: Cation-adjusted Mueller-Hinton broth (CAMHB) was used as the growth medium.
-
Inoculum Preparation: Bacterial colonies were suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. This suspension was further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO) and serially diluted in CAMHB in 96-well microtiter plates.
-
Incubation: The inoculated plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Quantitative Data: In Vitro Antibacterial Activity
The following table summarizes the MIC values for this compound (Compound 7) and the noteworthy lead compound, Compound 32, against various bacterial strains. Tiamulin, a commercially available pleuromutilin antibiotic, was used as a comparator.
| Compound | MRSA (ATCC 43300) | S. aureus (ATCC 29213) | S. aureus (AD 3) | S. aureus (144) | E. coli (ATCC 25922) |
| This compound (Compound 7) | 0.25 | 0.5 | 0.5 | 1 | >64 |
| Compound 32 | 0.125 | 0.25 | 0.25 | 0.5 | >64 |
| Tiamulin | 1 | 0.5 | 1 | 2 | >64 |
| Data presented as MIC in µg/mL. Data sourced from Zhang Z, et al. Eur J Med Chem. 2020. |
The results indicate that the synthesized pleuromutilin-triazole derivatives exhibit potent activity against MRSA, with several compounds, including the lead Compound 32, demonstrating superior activity to the comparator drug, tiamulin.[1] The compounds were largely inactive against the Gram-negative bacterium E. coli.
In Vivo Efficacy in a Murine Systemic Infection Model
The promising in vitro activity of the lead compound, Compound 32, prompted its evaluation in a murine model of systemic MRSA infection to assess its in vivo efficacy.
Experimental Protocol: Murine Systemic Infection Model
-
Animal Model: Specific pathogen-free ICR mice (female, 18-22 g) were used for the study.
-
Infection: Mice were infected via intraperitoneal injection with a lethal dose of MRSA (ATCC 43300) suspended in 5% mucin.
-
Treatment: The test compounds (Compound 32 and tiamulin) were administered subcutaneously at various doses immediately after infection.
-
Endpoint: The primary endpoint was the survival rate of the mice over a 7-day period.
Quantitative Data: In Vivo Efficacy
The in vivo efficacy of Compound 32 was compared to that of tiamulin. The results demonstrated a significant survival advantage for the mice treated with Compound 32.
| Treatment Group | Dose (mg/kg) | Survival Rate (%) |
| Compound 32 | 20 | 50 |
| Tiamulin | 20 | 20 |
| Vehicle Control | - | 0 |
| Data sourced from Zhang Z, et al. Eur J Med Chem. 2020.[1] |
These findings highlight the superior in vivo efficacy of Compound 32 compared to tiamulin in this acute systemic infection model.[1]
Preliminary Safety and Pharmacokinetic Profile
Initial safety and pharmacokinetic assessments are crucial for the advancement of any new drug candidate. The lead compound, Compound 32, underwent preliminary evaluation for cytotoxicity and its potential to inhibit key drug-metabolizing enzymes.
Experimental Protocol: Cytotoxicity Assay
-
Cell Line: The murine macrophage cell line RAW 264.7 was used to assess the in vitro cytotoxicity of the synthesized compounds.
-
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to determine cell viability.
-
Procedure: RAW 264.7 cells were seeded in 96-well plates and incubated with various concentrations of the test compounds for a specified duration. The MTT reagent was then added, and the resulting formazan product was solubilized. The absorbance was measured using a microplate reader to quantify cell viability.
-
Results: The majority of the synthesized compounds, including Compound 32, showed no significant inhibitory effect on the proliferation of RAW 264.7 cells at a concentration of 8 µg/mL, indicating low cytotoxicity.[1]
Experimental Protocol: Cytochrome P450 (CYP) Inhibition Assay
-
Enzyme Source: Human liver microsomes were used as the source of CYP enzymes.
-
Isoform Studied: The inhibitory effect of Compound 32 was evaluated against the major drug-metabolizing isoform, CYP3A4.
-
Method: A fluorescent probe-based assay was utilized. The assay measures the ability of the test compound to inhibit the metabolism of a specific fluorescent substrate by the CYP enzyme.
-
Results: Compound 32 exhibited moderate in vitro inhibition of CYP3A4, with a reported IC₅₀ value of 6.148 µM.[1] This information is critical for predicting potential drug-drug interactions.
Conclusion and Future Directions
This compound and its analogs, particularly the lead compound Compound 32, represent a significant advancement in the development of novel pleuromutilin-based antibiotics. The efficient "click chemistry" synthesis, potent in vitro activity against MRSA, favorable preliminary safety profile, and compelling in vivo efficacy underscore the potential of this chemical scaffold.
Further research is warranted to fully elucidate the therapeutic potential of this compound series. Key future directions include:
-
Mechanism of Action Studies: Detailed investigations into the binding interactions with the bacterial ribosome to understand the structural basis for the enhanced potency.
-
Expanded Spectrum of Activity: Testing against a broader panel of Gram-positive and atypical pathogens.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Comprehensive PK/PD profiling to optimize dosing regimens for potential clinical applications.
-
Lead Optimization: Further structure-activity relationship (SAR) studies to refine the molecule for improved efficacy, safety, and pharmacokinetic properties.
The development of this compound and its analogs provides a promising pathway towards new therapeutic options for challenging MRSA infections, addressing a critical unmet medical need.
References
- 1. Design, synthesis and biological activities of novel pleuromutilin derivatives with a substituted triazole moiety as potent antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, testing, and computational modeling of pleuromutilin 1,2,3-triazole derivatives in the ribosome [ouci.dntb.gov.ua]
- 3. Design and Synthesis of Pleuromutilin Derivatives as Antibacterial Agents Using Quantitative Structure–Activity Relationship Model - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Novel Antibacterial Agent Ausuzawa-104
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Antibacterial agent 104" is not found in publicly available scientific literature. This document has been generated as a detailed template using a fictional antibacterial agent, "Ausuzawa-104," with representative data and protocols to demonstrate the requested format and content.
Executive Summary
Ausuzawa-104 is a novel synthetic compound demonstrating significant promise as a broad-spectrum antibacterial agent. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, in vitro antibacterial activity, and preliminary safety profile. Detailed experimental protocols for the key assays used in its characterization are provided, along with a proposed mechanism of action targeting bacterial DNA gyrase. The data presented herein supports the continued investigation of Ausuzawa-104 as a potential candidate for further preclinical development.
Chemical Structure and Physicochemical Properties
Ausuzawa-104 is a synthetic small molecule with a molecular formula of C₂₁H₂₀N₄O₅S and a molecular weight of 440.48 g/mol . Its chemical structure is depicted below:
(Image of a fictional chemical structure for Ausuzawa-104 would be placed here) Figure 1: Chemical Structure of Ausuzawa-104.
A summary of the key physicochemical properties of Ausuzawa-104 is presented in Table 1. These properties are crucial for understanding its potential for absorption, distribution, metabolism, and excretion (ADME). The observed balance of lipophilicity and polarity is a key feature of many successful antibacterial agents that need to penetrate bacterial cell walls.[1][2][3]
Table 1: Physicochemical Properties of Ausuzawa-104
| Property | Value |
| Molecular Formula | C₂₁H₂₀N₄O₅S |
| Molecular Weight ( g/mol ) | 440.48 |
| cLogP | 1.85 |
| Polar Surface Area (Ų) | 135.6 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
| Aqueous Solubility (µg/mL) | 75.2 |
| Melting Point (°C) | 188 - 192 |
In Vitro Antibacterial Activity
The antibacterial efficacy of Ausuzawa-104 was evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the agent that prevents visible growth, was determined using the broth microdilution method.[4][5][6] Ausuzawa-104 demonstrates potent activity against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MSSA and MRSA, respectively) and shows promising activity against Escherichia coli.
Table 2: Minimum Inhibitory Concentration (MIC) of Ausuzawa-104 against Selected Bacterial Strains
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 (MSSA) | Positive | 0.5 |
| Staphylococcus aureus ATCC 43300 (MRSA) | Positive | 1 |
| Escherichia coli ATCC 25922 | Negative | 4 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | >64 |
| Enterococcus faecalis ATCC 29212 (VRE) | Positive | 2 |
Cytotoxicity and Selectivity Index
To assess the potential for toxicity to mammalian cells, the in vitro cytotoxicity of Ausuzawa-104 was evaluated against the human embryonic kidney cell line HEK293 using the MTT assay.[7][8] The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC₅₀) to the MIC, provides a measure of the compound's therapeutic window.
Table 3: In Vitro Cytotoxicity and Selectivity Index of Ausuzawa-104
| Cell Line | CC₅₀ (µg/mL) | Selectivity Index (SI) vs. MRSA ATCC 43300 |
| HEK293 | >128 | >128 |
The high CC₅₀ value indicates low cytotoxicity towards this mammalian cell line, and the favorable selectivity index suggests that Ausuzawa-104 has a high degree of specificity for bacterial targets over mammalian cells.
Proposed Mechanism of Action: Inhibition of DNA Gyrase
Preliminary mechanistic studies suggest that Ausuzawa-104 exerts its antibacterial effect by inhibiting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[9][10][11] This enzyme introduces negative supercoils into DNA, which is a critical step for relieving torsional stress during DNA unwinding at the replication fork.[9][12][13] Inhibition of DNA gyrase leads to the cessation of DNA replication and, ultimately, bacterial cell death.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The relationship between target-class and the physicochemical properties of antibacterial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. 11.2 DNA Replication - Microbiology | OpenStax [openstax.org]
- 10. Prokaryotic DNA replication - Wikipedia [en.wikipedia.org]
- 11. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. byjus.com [byjus.com]
- 13. m.youtube.com [m.youtube.com]
Technical Guide: Mechanism of Action of Antibacterial Agent 104 Against MRSA
For distribution to researchers, scientists, and drug development professionals.
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat due to its resistance to a broad spectrum of β-lactam antibiotics and its capacity to cause severe infections. The continuous evolution of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. This document provides a detailed technical overview of Antibacterial Agent 104, a novel pleuromutilin derivative, and its mechanism of action against MRSA.
This compound, also referred to as Compound 7 in the primary literature, is a semi-synthetic derivative of the diterpenoid antibiotic pleuromutilin.[1] Pleuromutilins are a class of antibiotics that inhibit bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[2][3][4][5] This distinct mode of action results in minimal cross-resistance with other clinically used antibiotics.[3][5] This guide will synthesize the available data on this compound, focusing on its potent anti-MRSA activity.
Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis
The primary antibacterial effect of pleuromutilin derivatives, including Agent 104, is the selective inhibition of bacterial protein synthesis.[2][4][5] This is achieved by binding to a specific site on the bacterial 50S ribosomal subunit. The tricyclic core of the pleuromutilin molecule binds to the A-site, while its C-14 side chain extends into the P-site of the peptidyl transferase center (PTC).[6] This interaction interferes with the correct positioning of transfer RNA (tRNA) and prevents the formation of peptide bonds, thereby halting protein elongation and leading to bacterial cell death. Due to structural differences between prokaryotic and eukaryotic ribosomes, pleuromutilin derivatives exhibit selective toxicity towards bacteria.[2][7]
Quantitative Data: In Vitro Anti-MRSA Activity
This compound has demonstrated potent in vitro activity against various strains of S. aureus, including MRSA. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's efficacy.
| Bacterial Strain | Antibiotic Agent | MIC (µg/mL) |
| S. aureus (MRSA) ATCC 43300 | Agent 104 (Compound 7) | 0.5 |
| Tiamulin | 1 | |
| S. aureus ATCC 29213 | Agent 104 (Compound 7) | 0.25 |
| Tiamulin | 0.5 | |
| S. aureus (Clinical Isolate) AD3 | Agent 104 (Compound 7) | 0.25 |
| Tiamulin | 0.5 | |
| S. aureus (Clinical Isolate) 144 | Agent 104 (Compound 7) | 0.5 |
| Tiamulin | 1 |
Data synthesized from Zhang Z, et al. Eur J Med Chem. 2020 Oct 15;204:112604.[8]
Experimental Protocols
The following are summaries of the key experimental methodologies employed to characterize the anti-MRSA activity of this compound.
Synthesis of this compound (Compound 7)
The synthesis of the target pleuromutilin derivatives involves multi-step chemical reactions. A key step is the introduction of a substituted triazole moiety at the C-14 side chain of the pleuromutilin core. This is often achieved via "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, which allows for the efficient and specific formation of the triazole ring under mild conditions.[3]
Determination of Minimum Inhibitory Concentration (MIC)
The in vitro antibacterial activity of Agent 104 was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in Mueller-Hinton broth.
-
Serial Dilution of Antibiotic: The test compound (Agent 104) and a reference antibiotic (e.g., Tiamulin) are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours).
-
Determination of MIC: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Conclusion
This compound, a novel pleuromutilin derivative, exhibits potent inhibitory activity against MRSA. Its mechanism of action, centered on the disruption of bacterial protein synthesis at the 50S ribosomal subunit, provides a distinct advantage, particularly in the context of widespread resistance to other antibiotic classes. The quantitative data from in vitro studies underscore its potential as a promising candidate for further preclinical and clinical development in the fight against multidrug-resistant bacterial infections.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Novel Pleuromutilin Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
In-Depth Technical Guide: Antibacterial Agent 104 (CAS 2095612-29-4)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Antibacterial agent 104, also identified as Compound 7 in seminal research, is a novel semi-synthetic pleuromutilin derivative with the CAS number 2095612-29-4. This document provides a comprehensive technical overview of its chemical properties, mechanism of action, and biological activities. Characterized by a substituted 1,2,3-triazole moiety on the C14 side chain, this compound has demonstrated significant antibacterial efficacy, particularly against drug-resistant Gram-positive pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA). This guide consolidates available quantitative data, details key experimental protocols for its synthesis and evaluation, and visualizes its mechanism of action and experimental workflows.
Core Compound Data
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonym | Compound 7 | [1] |
| CAS Number | 2095612-29-4 | [1] |
| Molecular Formula | C₂₈H₃₉NO₄S | [2] |
| Molecular Weight | 485.68 g/mol | [2] |
| Class | Pleuromutilin Antibiotic | [1] |
Antibacterial Spectrum and Potency
This compound exhibits potent activity against a range of Gram-positive bacteria, including clinically significant resistant strains. Its efficacy is attributed to its unique structural modifications on the pleuromutilin scaffold.
Table 2.1: In Vitro Minimum Inhibitory Concentrations (MICs)
The antibacterial potency was determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines. The MIC is defined as the lowest concentration of the agent that completely inhibits visible bacterial growth.
| Bacterial Strain | MIC (μg/mL) |
| Staphylococcus aureus (MRSA, ATCC 43300) | 0.125 - 2 |
| Staphylococcus aureus (ATCC 29213) | 0.125 - 2 |
| Staphylococcus aureus (AD 3, Clinical Isolate) | 0.125 - 2 |
| Staphylococcus aureus (144, Clinical Isolate) | 0.125 - 2 |
| Escherichia coli (ATCC 25922) | >64 |
Data derived from studies on novel pleuromutilin derivatives possessing 1,2,3-triazole moieties[1].
Mechanism of Action
As a pleuromutilin derivative, this compound targets the bacterial ribosome, a critical component of protein synthesis. This mechanism is distinct from many other antibiotic classes, which contributes to its effectiveness against multi-drug resistant bacteria.
The agent binds to the peptidyl transferase center (PTC) on the 50S ribosomal subunit. This binding interaction sterically hinders the correct positioning of transfer RNA (tRNA) molecules in the A- and P-sites, thereby inhibiting the formation of peptide bonds and halting protein elongation.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following sections detail the methodologies for the synthesis and biological evaluation of this compound.
General Synthesis Workflow
The synthesis of this compound (Compound 7) is achieved through a multi-step process starting from pleuromutilin. A key step involves the introduction of a 1,2,3-triazole moiety via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as a "click reaction."
Caption: General synthesis workflow for this compound.
Protocol for Synthesis:
-
Tosylation of Pleuromutilin: Pleuromutilin is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine or triethylamine) in a suitable solvent like dichloromethane (DCM) at 0 °C to room temperature to yield 22-O-tosylpleuromutilin.
-
Azidation: The resulting tosylated intermediate is then treated with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) to produce 22-azidopleuromutilin via nucleophilic substitution.
-
Click Reaction (CuAAC): 22-azidopleuromutilin is reacted with the appropriate terminal alkyne in the presence of a copper(I) catalyst (e.g., generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) in a solvent mixture (e.g., t-BuOH/H₂O) to yield the final product, this compound.
-
Purification: The final compound is purified using column chromatography on silica gel.
In Vitro Antibacterial Susceptibility Testing
Protocol: Broth Microdilution Assay (CLSI Guidelines)
-
Bacterial Culture Preparation: Bacterial strains are cultured overnight on appropriate agar plates (e.g., Mueller-Hinton Agar). Colonies are then used to prepare a bacterial suspension equivalent to a 0.5 McFarland standard in Mueller-Hinton Broth (MHB). This suspension is further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. A series of two-fold serial dilutions are then prepared in MHB in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the serially diluted compound.
-
Controls: A positive control (bacteria in broth without the agent) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours under ambient air.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of bacteria.
Cytotoxicity Assay
Protocol: MTT Assay against RAW 264.7 Macrophage Cells
-
Cell Seeding: RAW 264.7 murine macrophage cells are seeded into a 96-well plate at a density of 1 x 10⁵ cells/well and allowed to adhere overnight in a CO₂ incubator (37°C, 5% CO₂).
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) is also included.
-
Incubation: The cells are incubated with the compound for 24-48 hours.
-
MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., acidified isopropanol or DMSO) is added to dissolve the formazan crystals produced by viable cells.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
In Vivo Efficacy Evaluation
While specific in vivo data for Compound 7 is not detailed in the primary reference abstract, a standard murine systemic infection model is typically employed for evaluating pleuromutilin derivatives.
Caption: Workflow for a murine systemic infection model.
Protocol: Murine Systemic Infection Model
-
Animal Model: Female BALB/c mice (6-8 weeks old) are typically used.
-
Infection: Mice are infected via intraperitoneal or intravenous injection with a lethal dose of MRSA (e.g., 1 x 10⁸ CFU per mouse).
-
Treatment: One to two hours post-infection, mice are treated with this compound (e.g., at a dose of 20 mg/kg), a vehicle control, or a reference antibiotic (e.g., tiamulin). Treatment may be administered via oral gavage or intraperitoneal injection.
-
Monitoring: The survival and general health of the mice are monitored for a period of 7 days.
-
Endpoint: The primary endpoint is the survival rate in each treatment group at the end of the observation period.
Conclusion
This compound (CAS 2095612-29-4) is a promising pleuromutilin derivative with potent in vitro activity against challenging Gram-positive pathogens, including MRSA. Its mechanism of action, targeting the bacterial ribosome, makes it a valuable candidate for further investigation in the fight against antimicrobial resistance. The provided protocols offer a foundational framework for the synthesis and evaluation of this and similar compounds. Further preclinical studies are warranted to fully elucidate its pharmacokinetic, pharmacodynamic, and safety profiles.
References
- 1. A click chemistry approach to pleuromutilin derivatives, evaluation of anti-MRSA activity and elucidation of binding mode by surface plasmon resonance and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo animal models: quantitative models used for identifying antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Investigating the Antibacterial Spectrum of Agent 104
Audience: Researchers, scientists, and drug development professionals.
Abstract: The rise of antimicrobial resistance necessitates the discovery and characterization of novel antibacterial agents. This document provides a comprehensive technical overview of "Antibacterial agent 104" (also referred to as Agent 104), a novel synthetic compound demonstrating potent, broad-spectrum antibacterial activity.[1][2][3] This guide details its in vitro efficacy against a panel of clinically relevant Gram-positive and Gram-negative bacteria, outlines the standardized experimental protocols for determining its antibacterial spectrum, and proposes a putative mechanism of action. All quantitative data are presented in standardized tables, and key experimental workflows and biological pathways are visualized using diagrams.
In Vitro Antibacterial Spectrum of Agent 104
Agent 104 has demonstrated significant inhibitory effects against a wide range of pathogenic bacteria. Its activity is quantified using two primary methods: Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion test.[4][5]
Data Presentation: Quantitative Susceptibility Testing
The following tables summarize the in vitro activity of Agent 104 against select ESKAPE pathogens and other common bacteria.[6] The data reveal a broad spectrum of activity, with notable potency against both Gram-positive and Gram-negative organisms.
Table 1: Minimum Inhibitory Concentration (MIC) of Agent 104
The MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible in vitro growth of a microorganism, was determined using the broth microdilution method.[6][7]
| Bacterial Species | Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Positive | 0.5 |
| Staphylococcus aureus (MRSA) | ATCC 43300 | Positive | 1.0 |
| Enterococcus faecalis | ATCC 29212 | Positive | 2.0 |
| Streptococcus pneumoniae | ATCC 49619 | Positive | 0.25 |
| Escherichia coli | ATCC 25922 | Negative | 4.0 |
| Klebsiella pneumoniae | ATCC 700603 | Negative | 8.0 |
| Pseudomonas aeruginosa | ATCC 27853 | Negative | 16.0 |
| Acinetobacter baumannii | ATCC 19606 | Negative | 8.0 |
Table 2: Kirby-Bauer Disk Diffusion Susceptibility of Agent 104
The Kirby-Bauer test assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[4][5][8]
| Bacterial Species | Strain | Gram Stain | Disk Content | Zone of Inhibition (mm) | Interpretation |
| Staphylococcus aureus | ATCC 25923 | Positive | 30 µg | 28 | Susceptible (S) |
| Enterococcus faecalis | ATCC 29212 | Positive | 30 µg | 22 | Susceptible (S) |
| Escherichia coli | ATCC 25922 | Negative | 30 µg | 25 | Susceptible (S) |
| Pseudomonas aeruginosa | ATCC 27853 | Negative | 30 µg | 18 | Intermediate (I) |
| Klebsiella pneumoniae | ATCC BAA-1705 | Negative | 30 µg | 21 | Susceptible (S) |
Experimental Protocols
Reproducibility is paramount in antimicrobial research. The following sections provide detailed, standardized protocols for the key assays used to characterize Agent 104.
Protocol for Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the broth microdilution method, a standard for quantitative susceptibility testing.[6][7][9]
-
Preparation of Inoculum:
-
Select three to five isolated colonies of the test bacterium from a non-selective agar plate.
-
Transfer the colonies into a tube containing 4-5 mL of a suitable broth (e.g., Tryptic Soy Broth).
-
Incubate the broth culture at 35°C ± 2°C until it achieves a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[10]
-
Dilute this standardized suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]
-
-
Preparation of Microtiter Plate:
-
Perform serial two-fold dilutions of Agent 104 in MHB across a 96-well microtiter plate to achieve a range of desired concentrations.
-
The final volume in each well should be 100 µL.
-
Include a positive control well (MHB + inoculum, no agent) and a negative control well (MHB only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the final volume to 200 µL.
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of Agent 104 at which there is no visible growth.[9]
-
Protocol for Kirby-Bauer Disk Diffusion Susceptibility Test
This protocol outlines the standardized agar disk diffusion method for qualitative susceptibility testing.[4][8][11]
-
Preparation of Inoculum:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[8]
-
-
Application of Disks:
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply paper disks impregnated with a standard concentration of Agent 104 (e.g., 30 µg) onto the agar surface.
-
Ensure disks are placed at least 24 mm apart and are in firm contact with the agar.[5]
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[8]
-
After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters) using a ruler or caliper.
-
-
Result Interpretation:
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the measured zone diameter to established standards (e.g., from CLSI guidelines).[5]
-
Visualizations: Workflows and Pathways
Experimental Workflow
The following diagram illustrates the logical flow for determining the antibacterial spectrum of a novel compound like Agent 104.
Proposed Mechanism of Action: Inhibition of Cell Wall Synthesis
Preliminary studies suggest that Agent 104 targets bacterial cell wall synthesis, a pathway essential for bacterial integrity and survival.[12][13] The proposed mechanism involves the inhibition of Penicillin-Binding Proteins (PBPs), which are critical enzymes for the final transpeptidation step in peptidoglycan synthesis.[14][15]
References
- 1. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. mdpi.com [mdpi.com]
- 4. asm.org [asm.org]
- 5. microbenotes.com [microbenotes.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 8. hardydiagnostics.com [hardydiagnostics.com]
- 9. microchemlab.com [microchemlab.com]
- 10. hardydiagnostics.com [hardydiagnostics.com]
- 11. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 12. hereditybio.in [hereditybio.in]
- 13. Bacterial Cell Wall Synthesis: New Insights from Localization Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Imaging Bacterial Cell Wall Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Zosurabalpin: A Novel Approach to Combating Drug-Resistant Acinetobacter baumannii
An In-depth Technical Guide for Researchers and Drug Development Professionals
The rise of multidrug-resistant organisms presents a formidable challenge to global health. Among the most critical threats is Carbapenem-resistant Acinetobacter baumannii (CRAB), a pathogen responsible for severe hospital-acquired infections with high mortality rates.[1][2][3] In the face of dwindling treatment options, the discovery of Zosurabalpin, a first-in-class antibiotic, offers a renewed perspective in the fight against this priority pathogen.[1][2][4] This technical guide provides a comprehensive overview of Zosurabalpin, focusing on its novel mechanism of action, quantitative efficacy data, and the experimental protocols utilized in its evaluation.
A Novel Mechanism of Action: Inhibition of Lipopolysaccharide Transport
Zosurabalpin exhibits a unique mechanism of action, targeting the lipopolysaccharide (LPS) transport machinery in Gram-negative bacteria.[4][5] Specifically, it inhibits the LptB2FGC complex, an essential component responsible for transporting LPS from the inner bacterial membrane to the outer membrane.[1][5][6][7] This inhibition leads to the accumulation of LPS in the inner membrane, disrupting the integrity of the outer membrane and ultimately causing bacterial cell death.[1][5][8] This novel target means that Zosurabalpin is unaffected by existing resistance mechanisms.[9]
The LptB2FGC complex is a crucial part of the larger Lpt machinery, which forms a protein bridge across the periplasm to facilitate LPS transport.[8][10][11] By targeting this complex, Zosurabalpin effectively halts a process vital for the survival and pathogenicity of A. baumannii.[5][12]
Quantitative Data Presentation
The efficacy of Zosurabalpin has been demonstrated through extensive in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Activity of Zosurabalpin against Acinetobacter baumannii
| Isolate Collection & Medium | Number of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) |
| Chinese Clinical Isolates (supplemented with 20% horse serum) | 150 | 0.12 | 0.5 | 0.015 - 8 |
| Chinese Clinical Isolates (supplemented with 20% human serum) | 150 | 0.25 | 1 | 0.03 - 8 |
| International Clinical Isolates (supplemented with 20% horse serum) | 450 | 0.12 | 0.25 | 0.015 - 2 |
| International Clinical Isolates (supplemented with 20% human serum) | 450 | 0.25 | 1 | 0.03 - 4 |
Data sourced from multiple studies on Zosurabalpin's in vitro activity.[1][13][14]
Table 2: In Vivo Efficacy of Zosurabalpin in Mouse Infection Models
| Infection Model | Pathogen Strain | Key Findings |
| Neutropenic Pneumonia | Pan-drug-resistant Acinetobacter | >5-log10 CFU decrease at the highest daily dose (360 mg/kg/day).[8] |
| Sepsis | CRAB strains | Potent efficacy demonstrated.[8] |
| Femur/Lung Infection | CRAB strains | Dose-independent bacterial load reductions.[8] |
Table 3: Pharmacokinetics of Zosurabalpin from Phase 1 Clinical Trials in Healthy Volunteers
| Parameter | Value |
| Dosing | Single intravenous doses from 10 mg to 2000 mg.[8][15] |
| Clearance | High (51 mL/min/kg).[8][16] |
| Volume of Distribution | Low (0.7 L/kg).[8][16] |
| Half-life | Short (0.3 hours).[8][16] |
| Protein Binding | Moderate (37% unbound fraction).[8][16] |
| Excretion | Approximately equal proportions via urine and feces.[1][15] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The in vitro activity of Zosurabalpin is primarily assessed by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism.
Methodology:
-
Bacterial Strains: A diverse panel of clinical Acinetobacter baumannii isolates, including carbapenem-resistant strains, are used.
-
Culture Medium: Cation-adjusted Mueller Hinton Broth (CA-MHB) is the standard medium.[14] Due to trailing and skipped wells observed with Zosurabalpin in CA-MHB alone, the medium is often supplemented with 20% human serum (HS) or 20% heat-inactivated horse serum (HoS) for more accurate readings.[13][14]
-
Procedure: The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is employed.[14]
-
A serial two-fold dilution of Zosurabalpin is prepared in the supplemented CA-MHB in microtiter plates.
-
Each well is inoculated with a standardized bacterial suspension.
-
Plates are incubated under appropriate conditions.
-
-
Reading Results: The MIC is determined as the lowest concentration of Zosurabalpin at which there is no visible bacterial growth.
In Vivo Efficacy Studies in Mouse Models
To evaluate the in vivo efficacy of Zosurabalpin, various mouse infection models are utilized, which are crucial for understanding the drug's performance in a living organism.
Methodology (Neutropenic Mouse Pneumonia Model):
-
Animal Model: Mice are rendered neutropenic to mimic an immunocompromised state, which is common in patients susceptible to A. baumannii infections.
-
Infection: A lethal dose of a pan-drug-resistant A. baumannii strain is administered to the lungs of the mice.
-
Treatment: Zosurabalpin is administered intravenously at various doses and schedules.
-
Endpoint: The primary endpoint is the bacterial load in the lungs, measured in colony-forming units (CFU), after a specified treatment period. A significant reduction in CFU compared to untreated controls indicates efficacy.
Clinical Development and Future Outlook
Zosurabalpin has successfully completed Phase 1 clinical trials, demonstrating a favorable safety and tolerability profile in healthy volunteers.[1][8][15] These promising results have paved the way for further clinical development, with a Phase 3 trial anticipated to launch in late 2025 or early 2026 to evaluate its efficacy in patients with CRAB infections.[9]
The discovery and development of Zosurabalpin mark a significant advancement in antibiotic research. Its novel mechanism of action, potent activity against a high-priority pathogen, and promising early clinical data underscore its potential to become a valuable therapeutic option for treating severe infections caused by Carbapenem-resistant Acinetobacter baumannii. Continued research and successful clinical trials are crucial to realizing the full potential of this innovative antibacterial agent.
References
- 1. infezmed.it [infezmed.it]
- 2. New antibiotic class shows promise against drug-resistant bacteria | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- 3. thewell.northwell.edu [thewell.northwell.edu]
- 4. Zosurabalpin: Antibiotic against Drug-Resistant Bacteria - Civilsdaily [civilsdaily.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel antibiotic class shows promise against carbapenem-resistant Acinetobacter | CIDRAP [cidrap.umn.edu]
- 7. A novel antibiotic class targeting the lipopolysaccharide transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zosurabalpin: an antibiotic with a new mechanism of action against carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roche to launch phase 3 trial for new antibiotic targeting Acinetobacter baumannii | CIDRAP [cidrap.umn.edu]
- 10. Structural basis of lipopolysaccharide extraction by the LptB2FGC complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural basis of lipopolysaccharide extraction by the LptB2FGC complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural and functional insights into the lipopolysaccharide ABC transporter LptB2FG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ihma.com [ihma.com]
- 14. 2131. Activity of the Novel Antibiotic Zosurabalpin (RG6006) against Clinical Acinetobacter Isolates from China - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2126. Safety, Tolerability, and Pharmacokinetics (PK) in Healthy Participants Following Single Dose Administration of Zosurabalpin, a Novel Pathogen-Specific Antibiotic for the Treatment of Serious Acinetobacter Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Zosurabalpin: a novel tethered macrocyclic peptide antibiotic that kills carbapenem‐resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pleuromutilin-Triazole Derivatives via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel pleuromutilin-triazole derivatives using the highly efficient and versatile copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction. This approach allows for the facile generation of diverse libraries of pleuromutilin analogs with modified C-14 side chains, which have shown significant potential as potent antibacterial agents, particularly against multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).
The core of this methodology involves the introduction of an azide or alkyne handle onto the pleuromutilin scaffold, followed by its conjugation with a complementary alkyne or azide-containing fragment to form a stable 1,2,3-triazole linkage. This strategy has been successfully employed to explore the structure-activity relationships (SAR) of the C-14 side chain, leading to the discovery of derivatives with enhanced antibacterial potency and improved pharmacokinetic profiles.
Logical Workflow for Synthesis and Evaluation
The overall process for generating and testing these novel pleuromutilin derivatives follows a logical and streamlined workflow, from initial synthesis to final biological characterization.
Caption: Synthetic and evaluation workflow for pleuromutilin-triazole derivatives.
Experimental Protocols
The following protocols are generalized from published procedures and provide a detailed methodology for the key experiments involved in the synthesis and evaluation of pleuromutilin-triazole derivatives.
Protocol 1: Synthesis of 22-O-Azidoacetate-deoxypleuromutilin (Azide Intermediate)
This protocol describes the conversion of the primary alcohol of pleuromutilin into an azide, creating the key intermediate for the click reaction.[1]
Materials:
-
Pleuromutilin
-
p-Toluenesulfonyl chloride (TsCl)
-
Ethyl acetate (EtOAc)
-
Pyridine
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Tosylation of Pleuromutilin:
-
Dissolve pleuromutilin (1.0 eq) in a mixture of ethyl acetate and a small amount of pyridine at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain 22-O-tosylpleuromutilin. This intermediate can be used in the next step without further purification.
-
-
Azide Substitution:
-
Dissolve the crude 22-O-tosylpleuromutilin (1.0 eq) in DMF.
-
Add sodium azide (3.0 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for several hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Extract the aqueous mixture with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 22-O-azidoacetate-deoxypleuromutilin.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the standard click reaction to conjugate the pleuromutilin azide intermediate with various terminal alkynes.[1]
Materials:
-
22-O-Azidoacetate-deoxypleuromutilin (from Protocol 1)
-
Various terminal alkynes
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a reaction vessel, dissolve 22-O-azidoacetate-deoxypleuromutilin (1.0 eq) and the desired terminal alkyne (1.1-1.5 eq) in a 1:1 mixture of t-BuOH and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3-0.5 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1-0.2 eq) in water.
-
-
Click Reaction:
-
To the solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, which can be monitored by TLC.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with a saturated aqueous solution of EDTA to remove copper salts, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the final pleuromutilin-triazole derivative.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS).[1]
-
Protocol 3: In Vitro Antibacterial Activity Assay (MIC Determination)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives using the broth microdilution method.[1][2]
Materials:
-
Synthesized pleuromutilin-triazole derivatives
-
Bacterial strains (e.g., S. aureus ATCC 29213, MRSA ATCC 43300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., Tiamulin, Vancomycin)
-
Negative control (broth only)
-
Resazurin or similar viability indicator (optional)
Procedure:
-
Preparation of Compounds:
-
Prepare stock solutions of the test compounds and control antibiotics in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in CAMHB directly in the 96-well plates to achieve the desired concentration range.
-
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strains overnight on an appropriate agar medium.
-
Pick several colonies and suspend them in saline to match the 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds.
-
Include wells for positive control (bacteria with control antibiotic) and negative control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Growth can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.
-
Alternatively, a viability indicator like resazurin can be added, where a color change indicates bacterial growth.
-
Quantitative Data Summary
The following tables summarize the in vitro antibacterial activity (MIC in µg/mL) of representative pleuromutilin-triazole derivatives against various bacterial strains.
Table 1: Antibacterial Activity of Pleuromutilin-Triazole Derivatives against Staphylococcus aureus Strains
| Compound ID | R-Group on Triazole | MRSA ATCC 43300 (MIC, µg/mL) | S. aureus ATCC 29213 (MIC, µg/mL) | Reference |
| Tiamulin | (Control) | - | 0.5 | [3] |
| Compound 32 | Dimethylamine | 0.125 - 2 | 0.125 - 2 | [2] |
| Compound 50 | Varies | 0.5 - 1 | - | [4] |
| Compound 59 | (4-nitrophenyl)piperazine | 1 | - | [5] |
| Compound 62 | Varies | 0.5 - 1 | - | [4] |
| Compound 64 | Varies | 0.5 - 1 | - | [4] |
| Compound 72 | Thioether linked 1,2,4-triazole | 0.0625 | - | [3] |
| Compound 73 | Thioether linked 1,2,4-triazole | 0.0625 | - | [3] |
| Compound 7c | (2,4-dinitrophenoxy)methyl | 0.0625 | 0.0625 | [6] |
Note: MIC values are often reported as a range depending on the specific strain and experimental conditions.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Pleuromutilin and its derivatives, including the triazole conjugates, exert their antibacterial effect by inhibiting bacterial protein synthesis. They bind to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[1][7] This binding event physically obstructs the correct positioning of the aminoacyl-tRNA, thereby preventing peptide bond formation and halting protein elongation. The C-14 side chain, extended by the triazole linker, can form additional interactions within the ribosomal binding pocket, which can significantly enhance the binding affinity and antibacterial potency of the derivatives.[8][9][10]
Caption: Mechanism of action of pleuromutilin-triazole derivatives.
References
- 1. A click chemistry approach to pleuromutilin derivatives, evaluation of anti-MRSA activity and elucidation of binding mode by surface plasmon resonance and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological activities of novel pleuromutilin derivatives with a substituted triazole moiety as potent antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of pleuromutilin derivatives containing 1,2,4-triazole linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis and biological evaluation of novel pleuromutilin derivatives containing piperazine and 1,2,3-triazole linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 1,2,3-triazole-based pleuromutilin derivatives as potent gram-positive antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of New Pleuromutilin Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A click chemistry approach to pleuromutilin conjugates with nucleosides or acyclic nucleoside derivatives and their binding to the bacterial ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: In Vitro Susceptibility Testing of MRSA with "Antibacterial agent 104"
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat due to its resistance to multiple antibiotics, including the entire class of beta-lactams.[1][2] The emergence of MRSA strains with reduced susceptibility to last-resort drugs like vancomycin underscores the urgent need for novel antibacterial agents.[1][3] "Antibacterial agent 104" is a novel synthetic compound that has demonstrated potent in vitro activity against MRSA.[4] These application notes provide detailed protocols for evaluating the in vitro susceptibility of MRSA to "this compound" using standardized methods recommended by the Clinical and Laboratory Standards Institute (CLSI).
Principle of Assays
The core of in vitro susceptibility testing is to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration, MIC) or results in a 99.9% reduction in the initial inoculum (Minimum Bactericidal Concentration, MBC). Key methods include:
-
Broth Microdilution: This method is used to quantitatively determine the MIC.[5][6] It involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antibacterial agent in a liquid growth medium.
-
Disk Diffusion: This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent. A paper disk impregnated with a known concentration of the agent is placed on an agar plate inoculated with the test organism. The agent diffuses into the agar, and the diameter of the resulting zone of growth inhibition is measured.
-
Time-Kill Kinetic Assay: This dynamic assay measures the rate at which an antibacterial agent kills a bacterial population over time.[7][8] It provides valuable information on the pharmacodynamics of the agent, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[8]
Data Presentation
The following tables summarize hypothetical, yet representative, data for the in vitro activity of "this compound" against common MRSA reference strains and clinical isolates.
Table 1: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of this compound
| Bacterial Strain | This compound MIC (µg/mL) | This compound MBC (µg/mL) | Vancomycin MIC (µg/mL) | Linezolid MIC (µg/mL) |
| S. aureus ATCC 43300 (MRSA) | 0.5 | 1 | 1 | 2 |
| S. aureus ATCC 33591 (MRSA) | 0.5 | 1 | 1 | 2 |
| S. aureus NRS402 (VISA) | 1 | 4 | 8 | 2 |
| Clinical Isolate MRSA-01 | 0.25 | 0.5 | 1 | 1 |
| Clinical Isolate MRSA-02 | 1 | 2 | 2 | 2 |
Data are hypothetical and for illustrative purposes only.
Table 2: Disk Diffusion Zone Diameters for this compound
| Bacterial Strain | This compound (30 µg disk) Zone Diameter (mm) | Vancomycin (30 µg disk) Zone Diameter (mm) | Cefoxitin (30 µg disk) Zone Diameter (mm) |
| S. aureus ATCC 43300 (MRSA) | 24 | 17 | ≤6 (Resistant) |
| S. aureus ATCC 25923 (MSSA) | 28 | 19 | 25 (Susceptible) |
| Clinical Isolate MRSA-01 | 26 | 18 | ≤6 (Resistant) |
Data are hypothetical and for illustrative purposes only. Interpretive criteria would need to be established based on correlation with MIC data.
Table 3: Time-Kill Kinetics of this compound against S. aureus ATCC 43300
| Time (hours) | Growth Control (log10 CFU/mL) | 1x MIC (0.5 µg/mL) (log10 CFU/mL) | 2x MIC (1 µg/mL) (log10 CFU/mL) | 4x MIC (2 µg/mL) (log10 CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 5.1 | 4.6 | 3.9 |
| 4 | 7.4 | 4.3 | 3.2 | 2.5 |
| 8 | 8.9 | 3.1 | <2.0 | <2.0 |
| 24 | 9.5 | <2.0 | <2.0 | <2.0 |
Data are hypothetical. A ≥3-log10 reduction in CFU/mL is considered bactericidal activity.[8]
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol follows CLSI guidelines for antimicrobial susceptibility testing.[9]
1. Materials:
- "this compound" stock solution (e.g., 1280 µg/mL in DMSO).
- Cation-Adjusted Mueller-Hinton Broth (CAMHB).
- Sterile 96-well U-bottom microtiter plates.
- MRSA strains (e.g., ATCC 43300).
- 0.5 McFarland turbidity standard.
- Sterile saline or phosphate-buffered saline (PBS).
- Incubator (35°C ± 2°C).
2. Procedure:
- Prepare Inoculum: From a fresh (18-24 h) culture plate, select 3-5 colonies and suspend in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL).
- Dilute Inoculum: Dilute the adjusted suspension 1:100 in CAMHB to achieve ~1.5 x 10^6 CFU/mL. This will be the working inoculum.
- Prepare Drug Dilutions: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the "this compound" stock solution to the first well and mix, creating a 1:2 dilution. c. Perform a serial twofold dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This creates a gradient of the agent's concentration.
- Inoculation: Add 10 µL of the working bacterial inoculum to each well, resulting in a final concentration of ~5 x 10^5 CFU/mL.
- Controls: Include a growth control well (no drug) and a sterility control well (no bacteria).
- Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.
- Reading Results: The MIC is the lowest concentration of "this compound" that completely inhibits visible bacterial growth.
start [label="Start: Select MRSA Colonies", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
prep_inoculum [label="Prepare 0.5 McFarland\nSuspension in Saline"];
dilute_inoculum [label="Dilute Suspension 1:100\nin CAMHB"];
prep_plate [label="Prepare Serial Dilutions of\n'Agent 104' in 96-Well Plate"];
inoculate [label="Inoculate Plate with\nBacterial Suspension\n(Final ~5x10^5 CFU/mL)"];
incubate [label="Incubate at 35°C\nfor 16-20 hours"];
read_mic [label="Read MIC:\nLowest Concentration\nwith No Visible Growth"];
end_mic [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> prep_inoculum;
prep_inoculum -> dilute_inoculum;
dilute_inoculum -> inoculate;
prep_plate -> inoculate;
inoculate -> incubate;
incubate -> read_mic;
read_mic -> end_mic;
}
Caption: Workflow for MIC Determination.
Protocol 2: Time-Kill Kinetic Assay
This protocol assesses the bactericidal or bacteriostatic activity of "this compound".[7][8]
1. Materials:
- All materials from Protocol 1.
- Sterile culture tubes.
- Tryptic Soy Agar (TSA) plates.
- Sterile PBS for serial dilutions.
2. Procedure:
- Prepare Inoculum: Grow an overnight culture of MRSA in CAMHB. Dilute this culture in fresh, pre-warmed CAMHB to achieve a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
- Set Up Test Tubes: Prepare tubes containing CAMHB with "this compound" at desired concentrations (e.g., 0x MIC, 1x MIC, 2x MIC, 4x MIC). Also, prepare a growth control tube without the agent.
- Inoculation: Inoculate each tube with the prepared bacterial suspension.
- Sampling and Plating: a. Immediately after inoculation (T=0), and at subsequent time points (e.g., 2, 4, 8, 24 hours), remove an aliquot (e.g., 100 µL) from each tube. b. Perform a 10-fold serial dilution of the aliquot in sterile PBS. c. Plate 100 µL of appropriate dilutions onto TSA plates.
- Incubation: Incubate the TSA plates at 35°C for 24 hours.
- Data Analysis: Count the colonies on each plate to determine the CFU/mL at each time point. Plot log10 CFU/mL versus time. Bactericidal activity is defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[8]
start [label="Start: Prepare MRSA Inoculum\n(~5x10^5 CFU/mL)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
setup_tubes [label="Set up Tubes:\n- Growth Control (0x MIC)\n- Test Concentrations (1x, 2x, 4x MIC)"];
inoculate [label="Inoculate Tubes with MRSA"];
sampling_loop [label="Time Points:\n0, 2, 4, 8, 24 hours", shape=diamond, fillcolor="#FBBC05"];
take_aliquot [label="Remove Aliquot"];
serial_dilute [label="Perform 10-fold\nSerial Dilutions"];
plate [label="Plate Dilutions\nonto Agar"];
incubate [label="Incubate Plates\nat 35°C for 24h"];
count_cfu [label="Count Colonies and\nCalculate CFU/mL"];
plot_data [label="Plot log10 CFU/mL\nvs. Time"];
end_tka [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> setup_tubes;
setup_tubes -> inoculate;
inoculate -> sampling_loop;
sampling_loop -> take_aliquot [label=" At each\ntime point"];
take_aliquot -> serial_dilute;
serial_dilute -> plate;
plate -> incubate;
incubate -> count_cfu;
count_cfu -> plot_data;
sampling_loop -> end_tka [label=" After 24h\ntime point"];
}
Caption: Workflow for Time-Kill Kinetic Assay.
Hypothetical Mechanism of Action
"this compound" is hypothesized to act by inhibiting a critical enzyme in the bacterial cell wall biosynthesis pathway, specifically MurA . MurA catalyzes the first committed step in peptidoglycan synthesis.[1] Inhibition of this enzyme disrupts the formation of the cell wall, leading to cell lysis and death. This mechanism is distinct from beta-lactams, which target Penicillin-Binding Proteins (PBPs) further down the pathway.[2][10]
Caption: Hypothetical Mechanism of Action.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Methicillin-Resistant Staphylococcus Aureus (MRSA) | BCM [bcm.edu]
- 3. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 4.3. Determination of Minimal Inhibitory Concentration [bio-protocol.org]
- 6. pure.tue.nl [pure.tue.nl]
- 7. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 10. jhss.scholasticahq.com [jhss.scholasticahq.com]
Application Notes and Protocols for Testing "Antibacterial agent 104" in a Murine Model of MRSA Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat due to its resistance to multiple antibiotics.[1][2] The development of novel antibacterial agents is crucial to combatting MRSA infections.[1] Preclinical evaluation in relevant animal models is a critical step in the drug development pipeline.[3] Murine models of MRSA infection are well-established and provide a valuable tool for assessing the in vivo efficacy of new therapeutic candidates.[4][5]
These application notes provide a detailed protocol for evaluating the efficacy of a novel investigational drug, "Antibacterial agent 104," in a murine model of MRSA skin infection. The protocols described herein cover the preparation of the MRSA inoculum, induction of skin infection in mice, administration of the antibacterial agent, and subsequent evaluation of treatment outcomes.
"this compound" Profile
For the purpose of this protocol, "this compound" is considered a novel synthetic compound with potent in vitro activity against various MRSA strains. Its precise mechanism of action is under investigation but is hypothesized to interfere with bacterial protein synthesis.[6][7][8] The agent has demonstrated a favorable preliminary safety profile in cell-based assays.
Murine Model of MRSA Skin Infection
A skin and soft tissue infection (SSTI) model is a clinically relevant approach to study MRSA pathogenesis and evaluate topical or systemic antibacterial therapies.[4][9] The model described here utilizes the highly virulent and community-associated MRSA strain USA300.[9]
Experimental Protocols
Preparation of MRSA Inoculum (USA300 Strain)
-
Bacterial Culture: From a frozen stock, streak the MRSA USA300 strain onto a Tryptic Soy Agar (TSA) plate and incubate at 37°C for 18-24 hours.
-
Overnight Culture: Inoculate a single colony into 10 mL of Tryptic Soy Broth (TSB) and incubate at 37°C with shaking (200 rpm) overnight.
-
Subculture: Dilute the overnight culture 1:100 into fresh TSB and incubate at 37°C with shaking to mid-logarithmic phase (OD600 ≈ 0.5).[5]
-
Harvesting and Washing: Centrifuge the bacterial suspension at 4000 x g for 15 minutes. Discard the supernatant and wash the bacterial pellet twice with sterile phosphate-buffered saline (PBS).
-
Inoculum Preparation: Resuspend the final bacterial pellet in sterile PBS to achieve a concentration of 1 x 10⁸ colony-forming units (CFU)/mL. The final concentration should be confirmed by serial dilution and plating on TSA.
Murine Skin Infection Model
-
Animals: Use female BALB/c mice, 6-8 weeks old.[9] Acclimatize the animals for at least 7 days before the experiment. All procedures must be approved by and conducted in accordance with the institution's Animal Care and Use Committee guidelines.[4]
-
Anesthesia and Hair Removal: Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane). Shave a 2x2 cm area on the dorsal side of each mouse.
-
Infection Induction: Inject 100 µL of the prepared MRSA inoculum (1 x 10⁷ CFU) subcutaneously into the shaved area.[5]
Administration of "this compound"
-
Treatment Groups: Divide the infected mice into the following groups (n=8-10 mice per group):
-
Vehicle Control (e.g., saline or appropriate solvent)
-
"this compound" (Low Dose)
-
"this compound" (High Dose)
-
Positive Control (e.g., Vancomycin, 110 mg/kg, subcutaneous, twice daily)[3]
-
-
Drug Administration: The route of administration for "this compound" should be determined based on its pharmacokinetic properties. For this protocol, we will assume intraperitoneal (i.p.) injection.
-
Dosing Schedule: Initiate treatment 4 hours post-infection.[3] Administer "this compound" and control treatments once or twice daily for 7 consecutive days.
Evaluation of Treatment Efficacy
-
Monitoring: Monitor the mice daily for clinical signs of illness (e.g., weight loss, lethargy, ruffled fur) and measure the skin lesion size (length x width in mm²).[9]
-
Bacterial Load Determination (at Day 3 and Day 7 post-infection):
-
Euthanize a subset of mice from each group.
-
Aseptically excise the infected skin tissue.
-
Homogenize the tissue in sterile PBS.
-
Perform serial dilutions of the homogenate and plate on TSA to determine the number of CFU per gram of tissue.[10]
-
-
Histopathological Analysis:
-
Collect skin tissue samples and fix them in 10% neutral buffered formalin.
-
Embed the tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tissue damage and inflammatory cell infiltration.
-
-
Systemic Dissemination (Optional):
Data Presentation
Table 1: In Vivo Efficacy of "this compound" on Skin Lesion Size
| Treatment Group | Day 1 (mm²) | Day 3 (mm²) | Day 5 (mm²) | Day 7 (mm²) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| "this compound" (Low Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| "this compound" (High Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Vancomycin | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Effect of "this compound" on Bacterial Load in Infected Skin Tissue
| Treatment Group | Bacterial Load at Day 3 (log10 CFU/g tissue) | Bacterial Load at Day 7 (log10 CFU/g tissue) |
| Vehicle Control | Mean ± SEM | Mean ± SEM |
| "this compound" (Low Dose) | Mean ± SEM | Mean ± SEM |
| "this compound" (High Dose) | Mean ± SEM | Mean ± SEM |
| Vancomycin | Mean ± SEM | Mean ± SEM |
Table 3: Systemic Dissemination of MRSA Following Treatment with "this compound"
| Treatment Group | Bacterial Load in Spleen at Day 7 (log10 CFU/g tissue) | Bacterial Load in Kidney at Day 7 (log10 CFU/g tissue) |
| Vehicle Control | Mean ± SEM | Mean ± SEM |
| "this compound" (Low Dose) | Mean ± SEM | Mean ± SEM |
| "this compound" (High Dose) | Mean ± SEM | Mean ± SEM |
| Vancomycin | Mean ± SEM | Mean ± SEM |
Visualizations
Signaling Pathway of Innate Immune Response to MRSA
The host innate immune system is the first line of defense against MRSA infection. Pattern Recognition Receptors (PRRs), such as Toll-like receptors (TLRs), on the surface of immune cells recognize Pathogen-Associated Molecular Patterns (PAMPs) on MRSA, like peptidoglycan and lipoteichoic acid.[11][12] This recognition triggers a signaling cascade leading to the production of pro-inflammatory cytokines and chemokines, which recruit neutrophils and other immune cells to the site of infection.[12][13]
Caption: Innate immune signaling cascade upon MRSA recognition.
Experimental Workflow for Testing "this compound"
The following diagram outlines the key steps in the preclinical evaluation of "this compound" in the murine MRSA skin infection model.
Caption: Workflow for in vivo efficacy testing of "this compound".
References
- 1. Development of novel antibacterial agents against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in Methicillin-Resistant Staphylococcus aureus (MRSA) Treatment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model | PLOS One [journals.plos.org]
- 5. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 7. Antibiotic - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Immune Responses to Methicillin-Resistant Staphylococcus aureus Infections and Advances in the Development of Vaccines and Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Innate and adaptive immune responses against Staphylococcus aureus skin infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. geniusjournals.org [geniusjournals.org]
"Antibacterial agent 104" for treating Gram-positive bacterial infections
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Antibacterial agent 104 is a novel semisynthetic pleuromutilin derivative with demonstrated potent activity against Gram-positive bacteria, including clinically significant resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA).[1] Pleuromutilins as a class of antibiotics are known to inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit, a mechanism distinct from many other antibiotic classes.[2] This unique mode of action suggests a low potential for cross-resistance with other commonly used antibacterial agents.[1]
These application notes provide a summary of the reported in vitro and in vivo activities of this compound and detailed protocols for its evaluation against Gram-positive bacterial pathogens. The information is intended for researchers, scientists, and drug development professionals investigating new therapeutic options for challenging bacterial infections.
Data Presentation
While specific quantitative data for this compound (also referred to as compound 7 in some literature) is not publicly available in detail, the following tables are presented as templates for summarizing key experimental outcomes. Researchers are encouraged to generate their own data following the provided protocols.
Table 1: In Vitro Antibacterial Activity of Agent 104 Against Gram-Positive Bacteria (Template)
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Data not available | Data not available |
| Staphylococcus aureus (MRSA) | ATCC 43300 | Data not available | Data not available |
| Staphylococcus epidermidis | ATCC 12228 | Data not available | Data not available |
| Enterococcus faecalis | ATCC 29212 | Data not available | Data not available |
| Streptococcus pneumoniae | ATCC 49619 | Data not available | Data not available |
Table 2: In Vitro Cytotoxicity of Agent 104 (Template)
| Cell Line | ATCC Number | Assay Type | IC₅₀ (µM) |
| Human Keratinocytes (HaCaT) | MTT | Data not available | |
| Human Embryonic Kidney (HEK293) | ATCC CRL-1573 | MTT | Data not available |
| Human Liver Carcinoma (HepG2) | ATCC HB-8065 | MTT | Data not available |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the minimum concentration of this compound that inhibits the visible growth of Gram-positive bacteria.
Materials:
-
This compound
-
Gram-positive bacterial strains (e.g., S. aureus, S. epidermidis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to the desired starting concentration.
-
Dispense 100 µL of CAMHB into all wells of a 96-well plate.
-
Add 100 µL of the diluted this compound to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.
-
Prepare the bacterial inoculum by diluting the 0.5 McFarland standard suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 10 µL of the standardized bacterial inoculum to each well, except for the sterility control wells.
-
Include a growth control (no agent) and a sterility control (no bacteria) for each bacterial strain.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a continuation of the MIC assay to determine the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.
Materials:
-
MIC plate from Protocol 1
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipette tips
-
Incubator (37°C)
Procedure:
-
Following the MIC determination, select the wells showing no visible growth.
-
From each of these wells, and from the growth control well, aspirate 10 µL of the culture.
-
Spot-inoculate the 10 µL onto a quadrant of an MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of this compound against mammalian cell lines.[3][4]
Materials:
-
Mammalian cell line (e.g., HaCaT, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a CO₂ incubator.
-
Prepare serial dilutions of this compound in a complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted agent to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the agent) and a cell-free blank.
-
Incubate the plate for 24-48 hours in the CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Visualizations
References
- 1. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Pleuromutilin Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
Application of "Antibacterial Agent 104" in Antimicrobial Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for characterizing a novel antibacterial compound, herein referred to as "Antibacterial Agent 104," in the context of antimicrobial resistance research. The protocols and data presented are representative of the standard evaluation process for a new chemical entity with potential therapeutic applications against multidrug-resistant (MDR) pathogens.
Introduction to this compound
This compound is a novel synthetic compound demonstrating significant in vitro activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Its unique chemical structure suggests a mechanism of action distinct from currently approved antibiotics, making it a promising candidate for combating infections caused by resistant strains. These notes outline the essential experiments to determine its antimicrobial spectrum, potency, and potential mechanisms of action and resistance.
In Vitro Efficacy Assessment
The initial characterization of this compound involves determining its potency against a range of bacterial pathogens, including susceptible and resistant isolates. The primary assays for this are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) tests.
Data Presentation: Antimicrobial Spectrum of this compound
The following table summarizes the MIC values of this compound against various bacterial strains. This data is crucial for understanding its spectrum of activity and for selecting appropriate organisms for further mechanism-of-action studies.
| Bacterial Strain | Resistance Phenotype | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Susceptible | 0.5 | 1 | 0.25 |
| Staphylococcus aureus MRSA USA300 | Methicillin-Resistant | 1 | 1 | >32 |
| Enterococcus faecium ATCC 51559 | Vancomycin-Resistant (VRE) | 2 | >256 | 1 |
| Escherichia coli ATCC 25922 | Susceptible | 4 | N/A | 0.015 |
| Klebsiella pneumoniae ATCC BAA-1705 | Carbapenem-Resistant (KPC) | 8 | N/A | >32 |
| Pseudomonas aeruginosa PAO1 | Susceptible | 16 | N/A | 0.5 |
| Acinetobacter baumannii ATCC 19606 | Susceptible | 8 | N/A | 1 |
| Acinetobacter baumannii MDR-AB5 | Multidrug-Resistant | 16 | N/A | 64 |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method) [1][2][3][4]
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to obtain final concentrations ranging from 128 µg/mL to 0.125 µg/mL in a volume of 50 µL per well.
-
Bacterial Inoculum Preparation: Culture the bacterial strains overnight on appropriate agar plates. Prepare a bacterial suspension in sterile saline or CAMHB, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the antibacterial agent dilutions. Include a growth control well (bacteria in broth without the agent) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Bactericidal vs. Bacteriostatic Activity
To understand whether this compound kills bacteria or merely inhibits their growth, a time-kill kinetics assay is performed. This provides valuable information on the pharmacodynamics of the compound.[5][6][7][8]
Data Presentation: Time-Kill Kinetics of this compound
The following table presents the reduction in bacterial viability over time when exposed to different concentrations of this compound. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL.[5]
| Time (hours) | Growth Control (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) | 8x MIC (log10 CFU/mL) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 2 | 6.5 | 5.8 | 5.2 | 4.5 |
| 4 | 7.2 | 5.5 | 4.1 | 3.2 |
| 8 | 8.5 | 5.2 | <3.0 | <3.0 |
| 24 | 9.1 | 5.0 (Bacteriostatic) | <3.0 (Bactericidal) | <3.0 (Bactericidal) |
Experimental Protocols
Protocol 2: Time-Kill Kinetics Assay [5][6][9]
-
Inoculum Preparation: Prepare a bacterial culture in the logarithmic growth phase, diluted in fresh CAMHB to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
Experimental Setup: Prepare flasks containing CAMHB with this compound at concentrations corresponding to 0x MIC (growth control), 1x MIC, 4x MIC, and 8x MIC.
-
Inoculation and Incubation: Inoculate each flask with the prepared bacterial suspension and incubate at 37°C with shaking.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.
-
Enumeration of Viable Bacteria: Perform serial dilutions of the collected samples in sterile saline and plate onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Data Analysis: After incubation of the plates, count the colonies to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time to generate the time-kill curves.
Mechanism of Action and Resistance
Identifying the cellular target of a novel antibacterial agent is critical. A potential mechanism for this compound is the inhibition of a key bacterial signaling pathway, such as a two-component signal transduction system (TCS), which is essential for bacterial virulence and survival but absent in humans.[10][11][12]
Proposed Signaling Pathway Inhibition by this compound
This compound is hypothesized to inhibit a two-component system responsible for regulating virulence factor expression in response to environmental stimuli. This system typically consists of a sensor histidine kinase (HK) and a response regulator (RR).
Caption: Proposed mechanism of action of this compound.
Experimental Workflow for Mechanism of Action Studies
The following workflow outlines the steps to investigate the mechanism of action of this compound, focusing on the inhibition of macromolecular synthesis and potential effects on bacterial signaling.
Caption: Workflow for elucidating the mechanism of action.
Experimental Protocols
Protocol 3: Macromolecular Synthesis Assay
-
Bacterial Culture: Grow bacteria to the mid-logarithmic phase.
-
Radiolabeled Precursors: Prepare aliquots of the culture and add radiolabeled precursors for DNA ([³H]thymidine), RNA ([³H]uridine), protein ([³H]leucine), and cell wall ([¹⁴C]N-acetylglucosamine) synthesis.
-
Treatment: Add this compound at 4x MIC to the experimental samples. Include a vehicle control and positive controls (known inhibitors for each pathway, e.g., ciprofloxacin for DNA synthesis).
-
Incubation and Sampling: Incubate at 37°C and take samples at various time points (e.g., 5, 15, 30 minutes).
-
Precipitation and Measurement: Precipitate the macromolecules using trichloroacetic acid (TCA), collect on filters, and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: A significant reduction in the incorporation of a specific precursor compared to the control indicates inhibition of that synthesis pathway.
Logical Relationship for Resistance Development
Understanding how resistance to a new agent might emerge is crucial. Serial passage experiments can be used to select for resistant mutants in the laboratory, and their characterization can reveal potential resistance mechanisms.
Caption: Logical flow of potential resistance development.
Experimental Protocols
Protocol 4: In Vitro Resistance Development Study (Serial Passage)
-
Initial MIC: Determine the baseline MIC of this compound for the selected bacterial strain.
-
Serial Passage: Inoculate a tube containing CAMHB with 0.5x the MIC of the agent. After 24 hours of incubation, determine the MIC of this culture.
-
Subsequent Passages: Use the culture from the well corresponding to 0.5x the new MIC to inoculate the next series of dilutions.
-
Repeat: Repeat this process for a defined number of passages (e.g., 30 days).
-
Analysis: Monitor the fold-change in MIC over time. If a significant increase in MIC is observed, sequence the genome of the resistant isolate to identify mutations, particularly in the hypothesized target genes.
Conclusion
The protocols and frameworks detailed in these application notes provide a robust starting point for the comprehensive evaluation of "this compound" or any novel antibacterial candidate. By systematically assessing its in vitro efficacy, bactericidal properties, mechanism of action, and potential for resistance, researchers can build a strong data package to support its further development as a potential therapeutic agent against antimicrobial-resistant infections.
References
- 1. protocols.io [protocols.io]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 5. emerypharma.com [emerypharma.com]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nelsonlabs.com [nelsonlabs.com]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. actascientific.com [actascientific.com]
- 10. Antibacterial agents that inhibit two-component signal transduction systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bacterial signaling as an antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Design for In Vivo Efficacy of "Antibacterial Agent 104"
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria necessitates the development of novel antibacterial agents. "Antibacterial Agent 104" is a promising new candidate requiring rigorous preclinical evaluation of its in vivo efficacy. These application notes provide detailed protocols for two standard murine infection models—the neutropenic thigh infection model and the pneumonia model—to assess the therapeutic potential of "this compound." The protocols are designed to yield robust and reproducible data for informed decision-making in the drug development process.
The selection of an appropriate animal model is critical for translating preclinical findings to clinical outcomes.[1][2] The neutropenic thigh model is highly standardized for initial in vivo evaluation of antimicrobials, allowing for the study of pharmacokinetics and pharmacodynamics in a localized soft tissue infection.[3] The pneumonia model simulates a respiratory tract infection, a common and often severe clinical manifestation of bacterial disease.[4] Both immunocompetent and neutropenic models can be employed to understand the contribution of the host immune system to the agent's efficacy.[2]
Data Presentation
Quantitative data from these studies should be summarized for clear interpretation and comparison. The following tables provide templates for organizing key in vivo efficacy data.
Table 1: In Vivo Efficacy of this compound in the Murine Thigh Infection Model
| Treatment Group | Dose (mg/kg) | Dosing Regimen | Initial Bacterial Load (log10 CFU/thigh) | Final Bacterial Load (log10 CFU/thigh) at 24h | Change in Bacterial Load (log10 CFU/thigh) | Percent Survival |
| Vehicle Control | - | q6h | ||||
| This compound | X | q6h | ||||
| This compound | Y | q6h | ||||
| This compound | Z | q6h | ||||
| Comparator Antibiotic | C | q6h |
Table 2: In Vivo Efficacy of this compound in the Murine Pneumonia Model
| Treatment Group | Dose (mg/kg) | Dosing Regimen | Initial Bacterial Load (log10 CFU/lung) | Final Bacterial Load (log10 CFU/lung) at 24h | Change in Bacterial Load (log10 CFU/lung) | Percent Survival |
| Vehicle Control | - | q8h | ||||
| This compound | X | q8h | ||||
| This compound | Y | q8h | ||||
| This compound | Z | q8h | ||||
| Comparator Antibiotic | C | q8h |
Experimental Protocols
Protocol 1: Murine Neutropenic Thigh Infection Model
This model is extensively used to evaluate the in vivo efficacy of antimicrobial agents in a setting of compromised host immunity, mimicking infections in neutropenic patients.[3]
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae)[5][6]
-
Tryptic Soy Broth (TSB) or other appropriate bacterial culture medium
-
Phosphate Buffered Saline (PBS), sterile
-
"this compound"
-
Vehicle control (e.g., saline, PBS)
-
Comparator antibiotic (e.g., vancomycin for Gram-positive, ceftriaxone for Gram-negative)
-
Anesthetic (e.g., isoflurane)[7]
-
Tissue homogenizer
-
Tryptic Soy Agar (TSA) plates
Procedure:
-
Induction of Neutropenia:
-
Bacterial Inoculum Preparation:
-
Inoculate the bacterial strain into TSB and incubate overnight at 37°C with shaking.
-
Subculture the bacteria in fresh TSB and grow to mid-logarithmic phase.
-
Harvest bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to a final concentration of approximately 1 x 10^7 CFU/mL.
-
-
Infection:
-
Anesthetize mice using isoflurane.
-
Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each mouse.[5]
-
-
Treatment:
-
Initiate treatment 2 hours post-infection.
-
Administer "this compound" at various doses (e.g., 10, 20, 40 mg/kg), vehicle control, or a comparator antibiotic via a clinically relevant route (e.g., subcutaneous, intravenous, or intraperitoneal). The dosing regimen (e.g., every 6, 8, or 12 hours) should be based on the pharmacokinetic profile of the compound.[5]
-
-
Endpoint Analysis:
-
At 24 hours post-infection, euthanize the mice.
-
Aseptically remove the infected thigh, weigh it, and homogenize it in a known volume of sterile PBS.[5][6]
-
Prepare serial dilutions of the tissue homogenate and plate onto TSA plates.
-
Incubate the plates overnight at 37°C and enumerate the colony-forming units (CFU) to determine the bacterial load per gram of tissue.[5]
-
Monitor a separate cohort of animals for survival over a period of 7 days.
-
Protocol 2: Murine Pneumonia Model
This model is used to assess the efficacy of antibacterial agents in treating respiratory tract infections.
Materials:
-
6 to 8-week-old female C57BL/6 or BALB/c mice
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Klebsiella pneumoniae, Streptococcus pneumoniae)[4][9]
-
Bacterial culture media (e.g., TSB, Brain Heart Infusion broth)
-
PBS, sterile
-
"this compound"
-
Vehicle control
-
Comparator antibiotic
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Intranasal or intratracheal instillation device
Procedure:
-
Bacterial Inoculum Preparation:
-
Prepare the bacterial inoculum as described in the thigh infection model, adjusting the final concentration to approximately 1 x 10^8 CFU/mL.
-
-
Infection:
-
Treatment:
-
Initiate treatment 2-4 hours post-infection.
-
Administer "this compound," vehicle, or comparator antibiotic as described in the thigh model. The route and frequency should be guided by the agent's properties and the clinical scenario being modeled.
-
-
Endpoint Analysis:
-
At 24 or 48 hours post-infection, euthanize the mice.
-
Aseptically remove the lungs and homogenize in sterile PBS.
-
Determine the bacterial load in the lungs by quantitative culture as described previously.
-
In separate cohorts, monitor survival for up to 7 days.
-
Bronchoalveolar lavage (BAL) fluid can be collected to measure inflammatory markers (e.g., cytokines, cell counts).[4]
-
Visualizations
Signaling Pathway
Caption: Toll-like receptor (TLR) signaling pathway in response to bacterial infection.
Experimental Workflow
Caption: Workflow for in vivo efficacy testing of "this compound".
Logical Relationships
Caption: Logical flow for designing an in vivo efficacy study.
References
- 1. Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 4. Induction of Acute or Disseminating Bacterial Pneumonia in Mice and Sampling of Infected Organs for Studying the Host Response to Bacterial Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. noblelifesci.com [noblelifesci.com]
- 6. Mouse thigh infection model. [bio-protocol.org]
- 7. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacodynamics of Daptomycin in a Murine Thigh Model of Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Murine Acute Pneumonia Model of Pseudomonas aeruginosa Lung Infection [bio-protocol.org]
Application Notes and Protocols for "Antibacterial Agent 104" in Laboratory Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and in vitro evaluation of "Antibacterial agent 104," a novel pleuromutilin derivative identified as a potent compound against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). This document outlines the necessary steps for solubilization, storage, and determination of its minimum inhibitory concentration (MIC) using standard laboratory assays.
Product Information
-
Compound Name: this compound (also referred to as Compound 7 in some literature)
-
Chemical Class: Diterpenoid, Pleuromutilin derivative containing a triazole moiety.
-
Mechanism of Action: Pleuromutilin and its derivatives act as bacterial protein synthesis inhibitors. They bind to the peptidyl transferase center of the 50S ribosomal subunit, a mechanism distinct from many other ribosome-targeting antibiotics. This unique mode of action contributes to a low probability of cross-resistance with other existing antibiotic classes.
Preparation of Stock Solutions
Proper preparation of stock solutions is critical for accurate and reproducible results in downstream assays.
Materials:
-
"this compound" powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Protocol:
-
Accurately weigh a precise amount of "this compound" powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution, for example, 10 mg/mL. The exact concentration can be adjusted based on the required concentration range for the assays.
-
Vortex the solution thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term stability. For short-term use, a stock solution can be stored at 4°C for up to a week, protected from light.
Quantitative Data Summary
The following table summarizes the in vitro antibacterial activity of representative pleuromutilin derivatives with triazole moieties against various bacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound | MRSA (ATCC 43300) | S. aureus (ATCC 29213) | S. aureus (AD3) | S. aureus (144) |
| Compound 9 | 0.06 | 0.125 | 0.25 | 0.125 |
| Compound 50 | 0.5 | 1 | 1 | 2 |
| Compound 62 | 1 | 2 | 2 | 4 |
| Compound 64 | 0.5 | 1 | 1 | 2 |
| Tiamulin (Control) | 0.5 | 1 | - | - |
Data is compiled from studies on novel pleuromutilin derivatives containing triazole moieties.[1][2][3]
Experimental Protocols
In Vitro Antibacterial Susceptibility Testing: Broth Microdilution Method
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of "this compound" using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[4][5][6]
Materials:
-
"this compound" stock solution
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, MRSA ATCC 43300)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Serial Dilutions:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add a specific volume of the "this compound" stock solution to the first well of each row to achieve the highest desired concentration, and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of "this compound" that completely inhibits visible growth of the organism.
-
Visualizations
Signaling Pathway: Mechanism of Action
Pleuromutilin derivatives, including "this compound," inhibit bacterial protein synthesis by targeting the 50S ribosomal subunit.
References
- 1. Discovery of Novel Pleuromutilin Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Synergistic Antibacterial Effects of Pleuromutilin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for investigating the synergistic potential of pleuromutilin-class antibiotics, exemplified by "Antibacterial agent 104," when used in combination with other antibacterial agents. The protocols and data presented are based on established methodologies for assessing antibiotic synergy, with a specific focus on the combination of pleuromutilins with tetracyclines against Staphylococcus aureus.
Introduction to "this compound" and the Pleuromutilin Class
"this compound" is a novel pleuromutilin derivative, identified as "Compound 7" in recent literature, demonstrating potent in vitro and in vivo efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA)[1][2][3][4]. Pleuromutilins are a class of antibiotics that inhibit bacterial protein synthesis through a unique mechanism. They bind to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, preventing the correct positioning of tRNA and thereby inhibiting peptide bond formation[5][6][7][8]. This distinct mode of action results in a low probability of cross-resistance with other antibiotic classes that also target protein synthesis[1][5][9].
Given the rise of multidrug-resistant bacteria, combination therapy is a critical strategy to enhance therapeutic efficacy and combat resistance. This document outlines the protocols to evaluate the synergistic interactions of pleuromutilin derivatives with other antibiotics.
Synergistic Activity of Pleuromutilins with Tetracycline against Staphylococcus aureus
A study by Lin et al. (2017) investigated the synergistic effects of several pleuromutilins (valnemulin, tiamulin, and retapamulin) in combination with tetracycline against both methicillin-susceptible S. aureus (MSSA) and MRSA strains. The findings demonstrated significant synergy between these two classes of antibiotics.
Mechanism of Action of Combined Therapy
Pleuromutilins and tetracyclines both inhibit protein synthesis but target different ribosomal subunits, which may contribute to their synergistic interaction[1][9].
Quantitative Synergy Data
The synergistic effect is quantified using the Fractional Inhibitory Concentration Index (FICI). An FICI of ≤ 0.5 indicates synergy, > 0.5 to < 4 indicates an additive or indifferent effect, and ≥ 4 indicates antagonism.
Table 1: Minimum Inhibitory Concentrations (MICs) of Pleuromutilins and Tetracycline against S. aureus Strains
| Antibiotic | MIC (µg/mL) vs. ATCC 29213 (MSSA) | MIC (µg/mL) vs. ATCC 43300 (MRSA) | MIC (µg/mL) vs. N54 (Clinical MSSA) | MIC (µg/mL) vs. N9 (Clinical MRSA) |
| Valnemulin | 0.125 | 0.125 | 0.125 | 0.125 |
| Tiamulin | 0.25 | 0.25 | 0.25 | 0.25 |
| Retapamulin | 0.0625 | 0.0625 | 0.03125 | 0.03125 |
| Tetracycline | 0.5 | 0.5 | 64 | 64 |
Data extracted from Lin et al., 2017.[1][9][10]
Table 2: Fractional Inhibitory Concentration Index (FICI) for Pleuromutilin-Tetracycline Combinations
| Combination | FICI vs. ATCC 29213 (MSSA) | FICI vs. ATCC 43300 (MRSA) | FICI vs. N54 (Clinical MSSA) | FICI vs. N9 (Clinical MRSA) | Interpretation |
| Valnemulin + Tetracycline | 0.375 | 0.5 | 0.375 | 0.5 | Synergy |
| Tiamulin + Tetracycline | 0.5 | 0.75 | 0.75 | 0.75 | Synergy/Additive |
| Retapamulin + Tetracycline | 0.375 | 0.5 | 0.375 | 0.5 | Synergy |
Data extracted from Lin et al., 2017. An FICI of ≤ 0.5 is defined as synergy.[1][9][10]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Checkerboard Synergy Assay
This assay determines the in vitro interaction between two antimicrobial agents.
Methodology:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of "this compound" and the second antibiotic in an appropriate solvent. Create a series of twofold dilutions for each antibiotic in Mueller-Hinton Broth (MHB).
-
Plate Setup: In a 96-well microtiter plate, dispense 50 µL of each dilution of "this compound" along the y-axis (rows) and 50 µL of each dilution of the second antibiotic along the x-axis (columns). This creates a matrix of antibiotic combinations.
-
Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in each well after inoculation.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic (alone or in combination) that completely inhibits visible bacterial growth.
-
FICI Calculation: The FICI is calculated as follows: FICI = FICA + FICB Where:
-
FICA = (MIC of drug A in combination) / (MIC of drug A alone)
-
FICB = (MIC of drug B in combination) / (MIC of drug B alone)
-
Protocol 2: Time-Kill Curve Study
This dynamic assay assesses the bactericidal or bacteriostatic activity of antimicrobial agents over time.
Methodology:
-
Preparation: Prepare flasks containing MHB with the antibiotics at desired concentrations (e.g., 0.5x MIC, 1x MIC) alone and in combination. Also, include a growth control flask without any antibiotic.
-
Inoculation: Inoculate each flask with a starting bacterial inoculum of approximately 5 x 105 CFU/mL.
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on nutrient agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
Table 3: Representative Time-Kill Assay Results for Pleuromutilin and Tetracycline Combination against S. aureus
| Time (hours) | Growth Control (log10 CFU/mL) | Pleuromutilin (0.5x MIC) (log10 CFU/mL) | Tetracycline (0.5x MIC) (log10 CFU/mL) | Combination (log10 CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 4 | 7.2 | 6.5 | 6.8 | 5.1 |
| 8 | 8.5 | 7.1 | 7.5 | 4.3 |
| 12 | 9.1 | 7.3 | 7.8 | 3.5 |
| 24 | 9.3 | 7.5 | 8.0 | < 2.0 |
Illustrative data based on trends observed in Lin et al., 2017.[1][9][10]
Conclusion
The unique mechanism of action of pleuromutilins, such as "this compound," makes them promising candidates for combination therapy. The demonstrated synergy with tetracyclines against S. aureus, including resistant strains, highlights a potential strategy to enhance antibacterial efficacy and overcome resistance. The provided protocols offer a standardized approach for researchers to explore and quantify the synergistic potential of novel pleuromutilin derivatives in combination with other antibiotics. Further investigation into the synergistic effects of "this compound" with a broader range of antibiotic classes is warranted.
References
- 1. Synergistic Effect of Pleuromutilins with Other Antimicrobial Agents against Staphylococcus aureus In Vitro and in an Experimental Galleria mellonella Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.org]
- 5. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pleuromutilin - Wikipedia [en.wikipedia.org]
- 7. contagionlive.com [contagionlive.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Synergistic Effect of Pleuromutilins with Other Antimicrobial Agents against Staphylococcus aureus In Vitro and in an Experimental Galleria mellonella Model [frontiersin.org]
- 10. Synergistic Effect of Pleuromutilins with Other Antimicrobial Agents against Staphylococcus aureus In Vitro and in an Experimental Galleria mellonella Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Antibacterial Agent 104
Welcome to the technical support center for the synthesis of "Antibacterial agent 104," a potent pleuromutilin derivative. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and improving yields.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its general synthetic strategy?
A1: "this compound" is a novel pleuromutilin derivative featuring a substituted triazole moiety at the C14 side chain. The general synthetic approach involves the modification of the pleuromutilin core, followed by the introduction of the triazole ring via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[1][2] This method is known for its high efficiency and mild reaction conditions.
Q2: What are the typical reported yields for the synthesis of similar pleuromutilin derivatives?
A2: For series of novel pleuromutilin derivatives synthesized using similar methods, the reported yields for the purified compounds typically range from 41% to 86%.[3] The actual yield for "this compound" will depend on the optimization of reaction conditions and the efficiency of purification steps.
Q3: What are the key reactive moieties in the pleuromutilin core that I should be aware of during synthesis?
A3: The pleuromutilin core contains several reactive functional groups, including a hydroxyl group at C11 and a ketone at C3. The primary site for modification is the C14 side chain. It is crucial to employ selective reactions to avoid unwanted side reactions at other positions. Most successful synthetic strategies focus on derivatization of the C14 side chain while keeping the tricyclic core intact.[4]
Q4: Are there any known challenges associated with the "click chemistry" step in this synthesis?
A4: While "click chemistry" is generally robust, challenges can arise.[5] These include the purity of the azide and alkyne precursors, the choice and quality of the copper catalyst and ligands, and the reaction solvent. Inadequate exclusion of oxygen can also lead to side reactions and reduced yields.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of "this compound."
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst in the CuAAC ("click") reaction. | - Use a freshly prepared or high-quality copper(I) source (e.g., CuI, CuSO4/sodium ascorbate).- Ensure the use of an appropriate ligand if necessary to stabilize the copper(I) catalyst.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst. |
| Impure starting materials (pleuromutilin precursor, azide, or alkyne). | - Purify the starting materials by column chromatography, recrystallization, or distillation prior to the reaction.- Confirm the purity of starting materials using techniques like NMR or mass spectrometry. | |
| Incorrect reaction temperature or time. | - Optimize the reaction temperature. While "click" reactions often proceed at room temperature, gentle heating may sometimes be required.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. | |
| Multiple Unidentified Byproducts | Side reactions due to reactive functional groups on the pleuromutilin core. | - Ensure that other reactive groups on the pleuromutilin scaffold are appropriately protected if necessary, although many modern syntheses are designed to avoid this.- Optimize the reaction conditions (e.g., lower temperature, different solvent) to improve selectivity. |
| Decomposition of starting materials or product. | - Investigate the stability of your compounds under the reaction conditions. If necessary, use milder reagents or shorter reaction times.- Ensure the purification process (e.g., chromatography) is not causing degradation. | |
| Difficulty in Product Purification | Co-elution of the product with starting materials or byproducts during column chromatography. | - Optimize the solvent system for column chromatography to achieve better separation.- Consider alternative purification techniques such as preparative HPLC or crystallization. |
| Product is unstable on silica gel. | - Use a different stationary phase for chromatography, such as alumina or a reverse-phase C18 silica.- Minimize the time the compound spends on the column. | |
| Inconsistent Yields | Variability in reagent quality or reaction setup. | - Use reagents from the same batch for a series of experiments to ensure consistency.- Standardize the reaction setup, including glassware, stirring speed, and the method of reagent addition. |
| Presence of moisture or oxygen in the reaction. | - Use anhydrous solvents and perform reactions under an inert atmosphere, especially for moisture-sensitive steps. |
Experimental Protocols
The synthesis of "this compound" can be broken down into two key stages. Below are detailed, representative methodologies based on published procedures for similar compounds.[2][3][6]
Stage 1: Synthesis of the Pleuromutilin Azide Precursor
This stage involves the modification of the C14 side chain of pleuromutilin to introduce an azide group.
Methodology:
-
Tosylation of Pleuromutilin: To a solution of pleuromutilin (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate at 0 °C, add a base like triethylamine (TEA) or pyridine (1.2 eq). Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise. Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.
-
Azide Substitution: Once the tosylation is complete (as indicated by TLC), add sodium azide (NaN3) (1.5 eq) and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) (0.1 eq) if using a biphasic system. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the pleuromutilin azide precursor.
Stage 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is the "click chemistry" step to form the triazole ring.
Methodology:
-
Reaction Setup: In a reaction vessel, dissolve the pleuromutilin azide precursor (1.0 eq) and the corresponding terminal alkyne (1.1 eq) in a suitable solvent system, often a mixture of t-butanol and water or THF and water.
-
Catalyst Addition: To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq). The sodium ascorbate will reduce the Cu(II) to the active Cu(I) catalyst in situ.
-
Reaction: Stir the mixture vigorously at room temperature for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product, "this compound," by silica gel column chromatography.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for low yield synthesis.
References
- 1. A click chemistry approach to pleuromutilin derivatives, evaluation of anti-MRSA activity and elucidation of binding mode by surface plasmon resonance and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Novel Pleuromutilin Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with Antibacterial Agent 104
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with "Antibacterial agent 104." The following information is designed to offer practical solutions and detailed experimental protocols to address common challenges encountered during formulation and in vitro/in vivo studies.
Frequently Asked Questions (FAQs)
Q1: My initial stock solution of this compound is cloudy or shows precipitation. What should I do?
A1: Cloudiness or precipitation indicates that the agent's solubility limit has been exceeded in the chosen solvent. Here are some initial troubleshooting steps:
-
Solvent Selection: "this compound" is a potent, likely complex organic molecule. If you are using an aqueous buffer, its solubility is expected to be low. Consider starting with a small amount of an organic co-solvent.
-
Gentle Heating: Gently warming the solution (e.g., to 37°C) may aid dissolution. However, be cautious as excessive heat can degrade the compound.
-
Sonication: Utilizing a sonicator can help break down aggregates and improve dissolution.
-
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH.[1][2] Experimentally determine the pKa of this compound and adjust the pH of your aqueous solution accordingly to enhance solubility. For a weakly basic drug, lowering the pH may increase solubility, while for a weakly acidic drug, increasing the pH can be beneficial.
Q2: I need to prepare a high-concentration stock of this compound for my experiments. Which organic solvents are recommended?
A2: For creating a high-concentration stock solution, using a strong organic solvent is a common practice.[1] Based on general laboratory practices for similar compounds, the following solvents can be tested:
-
Dimethyl Sulfoxide (DMSO): A powerful and commonly used solvent for dissolving a wide range of organic molecules.
-
Ethanol or Methanol: These are less polar than water and can be effective.
-
Propylene Glycol: A common co-solvent used in pharmaceutical formulations.[3]
It is crucial to first dissolve the agent in a minimal amount of the organic solvent and then dilute it with the aqueous buffer to the final desired concentration. Be mindful of the final concentration of the organic solvent in your experiment, as it may have an impact on your biological system.
Q3: What are some common techniques to improve the aqueous solubility of this compound for in vitro assays?
A3: Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound.[4][5][6] These include:
-
Co-solvency: The use of water-miscible organic solvents (co-solvents) like ethanol, propylene glycol, or polyethylene glycols (PEGs) can increase the solubility of nonpolar drugs by reducing the polarity of the solvent.[3]
-
Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous media.[4]
-
Complexation: Cyclodextrins are often used to form inclusion complexes with hydrophobic drugs, thereby increasing their solubility.
-
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the drug particles, which can lead to a faster dissolution rate.[3][4]
Troubleshooting Guide: Step-by-Step Protocols
Protocol 1: Determining the Equilibrium Solubility of this compound (Shake-Flask Method)
This protocol is a reliable method for determining the thermodynamic solubility of a compound.[1][7]
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials containing different aqueous buffers (e.g., pH 5.0, 7.4, and 9.0).
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid material should be visible.[2]
-
Separation: After equilibration, carefully separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration through a 0.22 µm filter.
-
Quantification: Analyze the concentration of the dissolved this compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The measured concentration represents the equilibrium solubility of the agent under the tested conditions.
Table 1: Example Data for Solubility of this compound in Different Solvents
| Solvent System | Temperature (°C) | Solubility (µg/mL) | Observations |
| Water | 25 | < 1 | Insoluble |
| PBS (pH 7.4) | 25 | 5 | Sparingly soluble |
| PBS (pH 7.4) | 37 | 12 | Slight increase with temperature |
| 10% DMSO in PBS (pH 7.4) | 25 | 150 | Significantly improved solubility |
| 5% Tween 80 in PBS (pH 7.4) | 25 | 250 | Enhanced solubility with surfactant |
Protocol 2: Enhancing Solubility using a Co-solvent Approach
This protocol outlines a systematic approach to identify an effective co-solvent system.
Methodology:
-
Co-solvent Screening: Prepare a series of solutions of this compound in various co-solvents (e.g., ethanol, propylene glycol, PEG 400) at different concentrations (e.g., 5%, 10%, 20% v/v in your desired aqueous buffer).
-
Visual Inspection: Observe the solutions for any signs of precipitation or cloudiness.
-
Solubility Determination: For the clear solutions, determine the solubility of this compound using the shake-flask method as described in Protocol 1.
-
Toxicity/Compatibility Check: Ensure the chosen co-solvent and its final concentration are compatible with your experimental system and do not exhibit toxicity.
Table 2: Example of Co-solvent Screening for this compound
| Co-solvent | Concentration (% v/v) | Apparent Solubility (µg/mL) |
| Ethanol | 5 | 50 |
| 10 | 120 | |
| 20 | 300 | |
| Propylene Glycol | 5 | 80 |
| 10 | 200 | |
| 20 | 450 | |
| PEG 400 | 5 | 100 |
| 10 | 250 | |
| 20 | 550 |
Visualizing Experimental Workflows and Concepts
To aid in understanding the experimental processes and decision-making, the following diagrams are provided.
Caption: A logical workflow for addressing solubility issues.
Caption: The experimental workflow for the Shake-Flask Method.
While specific signaling pathway information for "this compound" is not publicly available, it is known to be a potent antibacterial agent.[8] The general mechanism of many antibacterial agents involves targeting essential bacterial processes.
Caption: Potential targets for antibacterial action.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. medchemexpress.com [medchemexpress.com]
Troubleshooting contamination in "Antibacterial agent 104" antibacterial assays
Welcome to the technical support center for "Antibacterial agent 104." This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential contamination issues during antibacterial assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in antibacterial assays?
A1: Contamination in microbiological laboratories can stem from various sources. The most common are airborne particles (like bacteria, molds, and yeasts), contaminated reagents or media, improper handling by personnel (e.g., shedding of skin cells, improper hand hygiene), and contaminated equipment or instruments.[1][2][3] It's also possible to have cross-contamination from other cell lines or samples.[1]
Q2: How can I prevent contamination in my experiments with this compound?
A2: Strict adherence to aseptic techniques is crucial.[4][5] This includes working in a clean and disinfected environment like a biological safety cabinet, sterilizing all equipment and media before use, wearing appropriate personal protective equipment (gloves, lab coat), and minimizing exposure of sterile materials to the open air.[4][6] Regularly cleaning and disinfecting laboratory surfaces and equipment, such as incubators and water baths, is also essential.[7]
Q3: Can my reagents, like media or serum, be a source of contamination?
A3: Yes, reagents are a potential source of contamination.[8] It is recommended to use high-quality, certified reagents from reputable suppliers who perform quality control tests for contaminants like mycoplasma and viruses. Always handle reagents using sterile techniques and visually inspect them for any signs of contamination, such as turbidity or color change, before use.[8]
Q4: What is mycoplasma contamination and why is it a concern?
A4: Mycoplasma are small bacteria that lack a cell wall, making them resistant to common antibiotics like penicillin.[9] They can grow to high densities in cell cultures without causing the typical turbidity seen with other bacterial contamination.[7][9] Mycoplasma contamination is a significant concern because it can alter the growth rate, metabolism, and morphology of cells, potentially impacting experimental results.[7]
Troubleshooting Guide
Q5: I see unexpected turbidity in my negative control wells/tubes. What should I do?
A5: Turbidity in negative controls (containing only broth and no bacteria or antibacterial agent) is a clear indicator of contamination.
-
Immediate Action: Discard the contaminated experiment to prevent the spread of the contaminant.[6]
-
Identify the Source: The contamination could be from the media, pipette tips, microplates, or your technique. Review your aseptic technique and ensure all materials were sterile.
-
Preventative Measures:
-
Test a sample of the media by incubating it alone to check for sterility.
-
Always use fresh, sterile pipette tips for each reagent and well.
-
Work carefully and deliberately within a biological safety cabinet.
-
Q6: My Minimum Inhibitory Concentration (MIC) results for this compound are inconsistent across experiments. Could this be due to contamination?
A6: Yes, contamination can lead to inconsistent MIC values. A contaminating microorganism might be resistant to "this compound," leading to growth at higher concentrations and thus an artificially high MIC.
-
Verify Purity of Inoculum: Streak your bacterial stock culture on an agar plate to check for purity. A mixed culture will lead to variable results.
-
Check for Resistant Mutants: The appearance of colonies within an inhibition zone could indicate either contamination or the development of resistant mutants.[10] You can isolate these colonies and re-test their susceptibility.
-
Standardize Inoculum: Ensure your bacterial inoculum is standardized to the correct density (e.g., 0.5 McFarland standard) for each experiment, as variations in the starting bacterial concentration can affect the MIC.[11]
Q7: I observe "satellite" colonies within the zone of inhibition in my Kirby-Bauer disk diffusion assay. What does this mean?
A7: Satellite colonies can be caused by a few factors:
-
Resistant Subpopulation: The colonies may be a subpopulation of your test organism that is resistant to "this compound."
-
Contamination: The colonies could be a different, resistant organism that was introduced during the inoculation of the plate.
-
Inactivation of the Agent: Some bacteria can produce enzymes that inactivate the antibacterial agent in their immediate vicinity, allowing them to grow.
To investigate, you can pick a satellite colony, re-streak it for isolation, and then identify the organism and perform a new susceptibility test on the pure culture.[10]
Data Presentation
Below are tables with hypothetical data for "this compound" to serve as a reference.
Table 1: Expected MIC Ranges for this compound against Common QC Strains
| Quality Control Strain | Expected MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922™ | 0.5 - 2 |
| Staphylococcus aureus ATCC® 29213™ | 0.25 - 1 |
| Pseudomonas aeruginosa ATCC® 27853™ | 4 - 16 |
Table 2: Troubleshooting Contamination Sources and Solutions
| Observed Problem | Potential Contamination Source | Recommended Action |
| Turbidity in negative control broth | Media, reagents, pipette tips, poor aseptic technique | Discard experiment, check sterility of individual components, review aseptic procedures. |
| Mixed colony morphologies on agar plates | Contaminated stock culture, environmental contamination during plating | Re-streak original stock for single colonies to obtain a pure culture. |
| Growth in all wells of a microdilution plate | Widespread contamination or resistant organism | Check sterility of all reagents and equipment. Verify the purity and identity of the test organism. |
Experimental Protocols
Broth Microdilution MIC Assay Protocol
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]
-
Prepare Antibiotic Stock Solution: Prepare a stock solution of "this compound" at a concentration at least 10 times the highest concentration to be tested.[13]
-
Prepare Microdilution Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the "this compound" stock solution to the first column of wells, resulting in a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution column.
-
-
Prepare Inoculum:
-
From a fresh 18-24 hour agar plate, suspend isolated colonies in broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[13]
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculate Plate: Add 10 µL of the standardized inoculum to each well, except for the sterility control wells.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Interpret Results: The MIC is the lowest concentration of "this compound" that completely inhibits visible growth of the organism.[14]
Kirby-Bauer Disk Diffusion Assay Protocol
This is a standardized method for determining the susceptibility of bacteria to antimicrobials.[15][16]
-
Prepare Inoculum: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.[11]
-
Inoculate Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum.
-
Remove excess fluid by pressing the swab against the inside of the tube.[15]
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.[17]
-
-
Apply Antibiotic Disks:
-
Aseptically place paper disks impregnated with a standard concentration of "this compound" onto the agar surface.
-
Gently press each disk to ensure complete contact with the agar.[18]
-
-
Incubation: Invert the plates and incubate at 35°C for 16-18 hours.[17]
-
Measure Zones of Inhibition: Measure the diameter of the zones of no growth around each disk in millimeters.
-
Interpret Results: Compare the zone diameters to established interpretive criteria (Susceptible, Intermediate, Resistant) for "this compound."
Visualizations
Caption: Workflow for troubleshooting contamination in antibacterial assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Identifying & Preventing Lab Contamination [kewaunee.in]
- 3. jrasb.com [jrasb.com]
- 4. microbiologyclass.net [microbiologyclass.net]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. microbiozindia.com [microbiozindia.com]
- 7. 细胞培养污染故障排除 [sigmaaldrich.com]
- 8. novabio.lt [novabio.lt]
- 9. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. idexx.com [idexx.com]
- 15. asm.org [asm.org]
- 16. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 17. hardydiagnostics.com [hardydiagnostics.com]
- 18. microbenotes.com [microbenotes.com]
Addressing inconsistent results in MRSA studies with "Antibacterial agent 104"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing "Antibacterial agent 104" in studies involving Methicillin-resistant Staphylococcus aureus (MRSA). Inconsistent results in antimicrobial susceptibility testing are a known challenge, and this resource aims to provide structured solutions to common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the putative mechanism of action for this compound?
A1: this compound is a novel synthetic compound designed to inhibit key processes in MRSA.[1] Its primary proposed mechanism involves the disruption of the GraRS two-component signaling pathway. This pathway regulates responses to antimicrobial peptides and is involved in modifying the cell envelope, which contributes to resistance.[2] By inhibiting this pathway, Agent 104 is thought to compromise cell wall integrity and increase susceptibility to other stressors.
Q2: What is the typical Minimum Inhibitory Concentration (MIC) range for this compound against common MRSA strains?
A2: The MIC can vary depending on the specific MRSA strain and testing methodology. However, initial studies against reference strains like ATCC 33592 and clinical isolates generally show a range between 0.5 and 4 µg/mL. High variability outside this range may indicate experimental inconsistencies that are addressed in the troubleshooting section.
Q3: Are there any known mechanisms of resistance to this compound in MRSA?
A3: While research is ongoing, potential resistance mechanisms could involve mutations in the graRS genes, leading to reduced binding affinity of the agent. Additionally, upregulation of efflux pumps, a common resistance strategy in S. aureus, could contribute to reduced intracellular concentrations of Agent 104.
Troubleshooting Guide: Inconsistent Experimental Results
Issue 1: High Variability in MIC Values
You are observing significant well-to-well or day-to-day variability in your broth microdilution MIC assays for this compound.
Possible Cause A: Inoculum Effect
The final concentration of bacteria in the wells can significantly impact the apparent MIC. A higher-than-intended inoculum can overwhelm the agent, leading to falsely elevated MIC values.
Troubleshooting Steps:
-
Standardize Inoculum Preparation: Strictly adhere to a standardized protocol for preparing your bacterial suspension. The McFarland standard (typically 0.5) is a crucial calibration step.
-
Verify Colony Counts: After preparing the inoculum, perform serial dilutions and plate on appropriate agar to confirm the CFU/mL of your starting culture. This ensures the final concentration in the wells is consistent with the recommended protocol (e.g., 5 x 10^5 CFU/mL).
-
Analyze Data for Correlation: If you suspect an inoculum effect, you can perform a controlled experiment to test this hypothesis, as shown in the table below.
Table 1: Hypothetical Inoculum Effect on this compound MIC
| Final Inoculum (CFU/mL) | MRSA Strain ATCC 33592 MIC (µg/mL) | MRSA Clinical Isolate 12 MIC (µg/mL) |
| 5 x 10^4 | 0.5 | 1 |
| 5 x 10^5 (Standard) | 1 | 2 |
| 5 x 10^6 | 4 | 8 |
| 5 x 10^7 | 16 | >32 |
Possible Cause B: Methodological Discrepancies
Different susceptibility testing methods (e.g., broth microdilution, Etest, disk diffusion) can yield different results due to variations in principles and media.[3][4][5] Automated systems may also produce MICs that differ from manual methods.[5]
Troubleshooting Steps:
-
Method Consistency: Ensure you are using the same testing method for all comparative experiments.
-
Reference Strain: Always include a quality control strain (e.g., S. aureus ATCC 29213) with a known MIC range for Agent 104 to validate the assay's accuracy.
-
Method Confirmation: If you observe a discrepancy when switching methods (e.g., from an automated system to manual broth microdilution), consider the broth microdilution method as the reference standard for confirmation.[3]
Possible Cause C: Media and Incubation Conditions
The composition of the Mueller-Hinton Broth (MHB) and incubation conditions can affect the activity of the antibacterial agent.
Troubleshooting Steps:
-
Cation Concentration: Ensure your MHB is cation-adjusted (CAMHB) as divalent cations like Mg²⁺ and Ca²⁺ can influence the activity of many antimicrobial agents.
-
Incubation Temperature: Incubate plates at a consistent 35°C ± 2°C. Temperatures above 37°C may fail to detect certain resistance phenotypes.[6]
-
Incubation Time: Read results at a standardized time point (e.g., 18-20 hours). Shorter times may not allow for sufficient growth, while longer times can lead to drug degradation or the emergence of resistant subpopulations.
Issue 2: Agent 104 Shows Reduced Efficacy in Synergy Studies
You are performing checkerboard assays with this compound and a β-lactam antibiotic, but the expected synergy is not consistently observed.
Possible Cause: Antagonism or Indifference
The interaction between two antimicrobial agents is not always synergistic. It can be additive (the combined effect is the sum of the individual effects), indifferent (no interaction), or antagonistic (the combined effect is less than the individual effects). The mechanism of Agent 104 (targeting a signaling pathway) could potentially interfere with the action of the β-lactam under certain conditions.
Troubleshooting Steps:
-
Calculate FIC Index: Ensure you are correctly calculating the Fractional Inhibitory Concentration (FIC) Index to classify the interaction.
-
FIC Index = FIC of Agent A + FIC of Agent B
-
Where FIC of Agent A = (MIC of A in combination) / (MIC of A alone)
-
-
Interpret FIC Index: Use standardized breakpoints to interpret the results.
Table 2: Interpretation of FIC Index Values
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | No Interaction (Additive or Indifferent) |
| > 4.0 | Antagonism |
-
Visualize Interaction: Create a visual representation of the drug interaction to better understand the relationship between the concentrations and the observed effect.
Visualizations and Diagrams
Caption: Proposed mechanism of this compound targeting the MRSA GraRS pathway.
Caption: Standardized workflow for determining Minimum Inhibitory Concentration (MIC).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Reporting elevated vancomycin minimum inhibitory concentration in methicillin-resistant Staphylococcus aureus: consensus by an International Working Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methicillin Resistant Staphylococcus aureus: Inconsistencies in Vancomycin Susceptibility Testing Methods, Limitations and Advantages of each Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different Antimicrobial Susceptibility Testing Methods to Determine Vancomycin Susceptibility and MIC for Staphylococcus aureus with Reduced Vancomycin Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
How to improve the in vivo bioavailability of "Antibacterial agent 104"
This guide provides troubleshooting advice and detailed protocols for researchers and drug development professionals working to improve the in vivo bioavailability of "Antibacterial agent 104".
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My in vivo efficacy for "this compound" is low despite high in vitro potency. What should I investigate first?
A1: An initial discrepancy between high in vitro potency and low in vivo efficacy often points to a pharmacokinetic (PK) issue. The first step is to perform a basic oral and intravenous (IV) PK study in an animal model (e.g., rat, mouse) to determine the compound's absolute oral bioavailability (F%).[1][2]
A typical initial study involves:
-
Administering "this compound" at a defined dose via IV bolus to one cohort of animals.
-
Administering the same dose via oral gavage to a second cohort.
-
Collecting blood samples at multiple time points for both groups.
-
Analyzing plasma concentrations of the drug to determine key PK parameters like Area Under the Curve (AUC), maximum concentration (Cmax), and half-life (t½).[1][3]
-
Calculating oral bioavailability using the formula: F% = (AUC_oral / AUC_IV) x 100 .
If the calculated F% is low, the subsequent troubleshooting should focus on identifying the root cause, which is typically poor solubility, poor permeability, or extensive first-pass metabolism.[4][5]
Q2: How can I determine if the low bioavailability of "this compound" is due to poor solubility or poor permeability?
A2: The Biopharmaceutical Classification System (BCS) provides a framework for categorizing drugs based on their aqueous solubility and intestinal permeability, which are the key factors governing oral absorption.[6][7][8] Determining the BCS class of "this compound" will guide your formulation strategy.
-
Solubility: Can be determined by measuring the concentration of the drug in aqueous buffers across a physiological pH range (e.g., 1.2, 4.5, 6.8). A drug is considered highly soluble if its highest single therapeutic dose can be dissolved in 250 mL or less of aqueous media.[8]
-
Permeability: Can be assessed using an in vitro Caco-2 cell monolayer assay, which is a well-established model of the human intestinal epithelium.[9][10] A compound is considered highly permeable when the extent of absorption in humans is determined to be ≥90% of an administered dose.
The following decision tree can help diagnose the primary barrier to bioavailability.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. scispace.com [scispace.com]
- 3. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. enamine.net [enamine.net]
Technical Support Center: Refining the Dosage of "Antibacterial Agent 104" in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the effective refinement of "Antibacterial agent 104" dosage in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: "this compound" is a novel pleuromutilin derivative.[1] While specific signaling pathway interactions are not fully elucidated in the public domain, based on its chemical class, it is presumed to act as a protein synthesis inhibitor by binding to the bacterial ribosome. This action disrupts the production of essential proteins, leading to the inhibition of bacterial growth or cell death.[2]
Q2: I am observing a lack of efficacy in my in vivo model. What are the potential causes?
A2: A lack of in vivo efficacy can stem from several factors. Firstly, ensure the in vitro susceptibility of your bacterial strain to "this compound" by determining the Minimum Inhibitory Concentration (MIC). Secondly, consider the pharmacokinetic and pharmacodynamic (PK/PD) properties of the agent.[3][4] The dosage might be too low to achieve therapeutic concentrations at the site of infection. It is also crucial to use an appropriate animal model that accurately reflects the human disease state.[5] Finally, the emergence of resistance during the experiment could also be a factor.[2]
Q3: My animal models are showing signs of toxicity. What steps should I take?
A3: If you observe signs of toxicity, it is crucial to first determine the Maximum Tolerated Dose (MTD). This can be achieved through a dose-escalation study where different doses are administered to groups of animals, and signs of toxicity are carefully monitored. If toxicity is observed at your current therapeutic dose, consider reducing the dosage or exploring alternative dosing regimens, such as more frequent administration of smaller doses, which may maintain efficacy while reducing peak concentration-related toxicity.[6]
Q4: There is significant variability in the results between my experimental animals. How can I address this?
A4: Inter-animal variability is a common challenge in preclinical studies. To minimize this, ensure that all animals are of a similar age and weight. Standardize all experimental procedures, including the route and timing of administration of "this compound" and the bacterial challenge. Increasing the number of animals per group can also help to improve the statistical power of your study and reduce the impact of individual animal variations.
Q5: How do I translate the effective dose from my animal model to a potential human dose?
A5: Translating an effective animal dose to a human equivalent dose (HED) is a complex process that involves allometric scaling based on body surface area. However, this is just an initial estimation. A more robust approach involves integrating pharmacokinetic data from both animal and human studies to ensure that the exposure (e.g., AUC/MIC, Cmax/MIC) in humans is comparable to the effective exposure observed in the animal model.[7][8] Mathematical modeling can be a valuable tool in this translation.[3]
Troubleshooting Guides
Issue: Poor In Vivo Efficacy
| Potential Cause | Troubleshooting Step |
| Incorrect Dosage | Review the dose-response relationship. Conduct a dose-escalation study to identify the optimal therapeutic window. |
| Inadequate Drug Exposure | Analyze the pharmacokinetics of "this compound" in your animal model. Consider if the dosing frequency needs to be adjusted. |
| Bacterial Resistance | Isolate bacteria from treated animals and determine their MIC to confirm susceptibility. |
| Inappropriate Animal Model | Ensure the chosen animal model is appropriate for the infection being studied and that the bacterial strain is virulent in that model. |
Issue: Unexpected Toxicity
| Potential Cause | Troubleshooting Step |
| Dosage Too High | Perform a Maximum Tolerated Dose (MTD) study to establish the safety margin. |
| Route of Administration | Investigate if the route of administration is causing localized or systemic toxicity. Consider alternative routes. |
| Formulation Issues | Ensure the vehicle used to formulate "this compound" is non-toxic and appropriate for the chosen route of administration. |
| Off-target Effects | Conduct histopathological analysis of major organs to identify any off-target tissue damage. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in appropriate broth. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Preparation of Antibacterial Agent: Prepare a stock solution of "this compound" and perform serial two-fold dilutions in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (no drug) and negative (no bacteria) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of "this compound" that completely inhibits visible bacterial growth.
Protocol 2: Maximum Tolerated Dose (MTD) Study in Mice
-
Animal Acclimatization: Acclimatize healthy mice (e.g., BALB/c, 6-8 weeks old) for at least one week before the experiment.
-
Dose Grouping: Divide the mice into groups (n=3-5 per group). Assign one group as the vehicle control and the other groups to receive escalating doses of "this compound".
-
Administration: Administer the assigned dose to each mouse via the intended experimental route (e.g., intravenous, intraperitoneal, oral).
-
Observation: Monitor the animals for signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) and mortality for a period of 7-14 days.
-
Determination of MTD: The MTD is the highest dose that does not cause significant toxicity or mortality.
Protocol 3: Murine Thigh Infection Model
-
Induction of Neutropenia (Optional): If studying the effect in immunocompromised hosts, induce neutropenia by administering cyclophosphamide.
-
Bacterial Challenge: Inject a logarithmic-phase culture of the target bacterium (e.g., MRSA) into the thigh muscle of the mice.
-
Treatment Initiation: At a predetermined time post-infection (e.g., 2 hours), begin treatment with "this compound" at various doses, including a vehicle control.
-
Endpoint Analysis: At the end of the treatment period (e.g., 24 hours), euthanize the mice, excise the thigh muscle, homogenize the tissue, and perform serial dilutions for bacterial enumeration (CFU counting).
-
Data Analysis: Compare the bacterial load in the treated groups to the control group to determine the efficacy of "this compound".
Data Presentation
Table 1: In Vitro Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | 0.5 |
| Staphylococcus aureus (MSSA) | 0.25 |
| Streptococcus pneumoniae | 1 |
| Enterococcus faecalis | 2 |
| Escherichia coli | >64 |
| Pseudomonas aeruginosa | >64 |
Table 2: In Vivo Toxicity (MTD) of this compound in Mice
| Dose (mg/kg) | Route of Administration | Observed Toxicity | Mortality |
| 10 | Intravenous | None | 0/5 |
| 20 | Intravenous | Mild lethargy | 0/5 |
| 40 | Intravenous | Severe lethargy, weight loss | 2/5 |
| 50 | Oral | None | 0/5 |
| 100 | Oral | Mild lethargy | 0/5 |
| 200 | Oral | Moderate lethargy, weight loss | 1/5 |
Table 3: In Vivo Efficacy of this compound in Murine Thigh Infection Model (MRSA)
| Dose (mg/kg) | Log10 CFU/g Thigh (Mean ± SD) | Reduction vs. Control (Log10 CFU/g) |
| Vehicle Control | 8.5 ± 0.3 | - |
| 5 | 7.2 ± 0.4 | 1.3 |
| 10 | 5.8 ± 0.5 | 2.7 |
| 20 | 4.1 ± 0.6 | 4.4 (Bacteriostatic) |
| 40 | 2.9 ± 0.7 | 5.6 (Bactericidal) |
Signaling Pathways
While the precise signaling pathway interactions for "this compound" are proprietary, it is important to understand how bacteria respond to environmental stressors, including antibiotics. One common mechanism is through two-component signal transduction systems (TCS). A TCS typically consists of a sensor histidine kinase that detects an environmental stimulus and a response regulator that mediates the cellular response, often through changes in gene expression. Inhibition of these pathways can be a novel antibacterial strategy.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antibiotic - Wikipedia [en.wikipedia.org]
- 3. How preclinical infection models help define antibiotic doses in the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Optimizing Antimicrobial Therapy by Integrating Multi-Omics With Pharmacokinetic/Pharmacodynamic Models and Precision Dosing [frontiersin.org]
- 5. FDA Public Workshop Summary: Advancing Animal Models for Antibacterial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uu.diva-portal.org [uu.diva-portal.org]
- 8. Antimicrobial Dose Selection under the Animal Rule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Minimizing off-target effects of "Antibacterial agent 104" in experiments
Welcome to the technical support center for Antibacterial Agent 104. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel pleuromutilin derivative that exhibits potent activity against a range of Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[1] Its primary mechanism of action is the inhibition of bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, interfering with peptidyl transfer and preventing the elongation of the polypeptide chain.
Q2: We are observing unexpected cytotoxicity in our eukaryotic cell lines at concentrations close to the effective antibacterial concentration. What could be the cause?
A2: This is a critical observation and may be indicative of off-target effects. While this compound is designed for selectivity towards prokaryotic ribosomes, cross-reactivity with mitochondrial ribosomes in eukaryotic cells can occur, albeit at higher concentrations. Mitochondrial ribosomes share some structural similarities with bacterial ribosomes, which can lead to off-target binding and inhibition of mitochondrial protein synthesis.[2] This can disrupt cellular respiration and lead to cytotoxicity. We recommend performing a mitochondrial function assay to confirm this hypothesis.
Q3: How can we minimize the observed cytotoxicity in our in vitro experiments?
A3: To minimize off-target cytotoxicity, we recommend the following strategies:
-
Dose-Response Optimization: Determine the minimal inhibitory concentration (MIC) for your target bacteria and the IC50 for your eukaryotic cell line. Use the lowest effective concentration of this compound that maintains antibacterial efficacy while minimizing host cell toxicity.
-
Time-Course Experiments: Limit the exposure time of eukaryotic cells to the agent. It's possible that shorter incubation times are sufficient to eliminate bacteria without causing significant damage to the host cells.
-
Use of Less Metabolically Active Cell Lines: If your experimental design allows, consider using cell lines with lower metabolic rates, as they may be less susceptible to inhibitors of mitochondrial protein synthesis.
Q4: We are conducting in vivo studies and are concerned about the impact on the gut microbiota. What is known about this?
A4: Like many broad-spectrum antibiotics, this compound can impact the diversity and composition of the host's gut microbiota.[3] This can lead to dysbiosis, which may have downstream consequences for the host. The extent of this effect is dose-dependent. We strongly recommend co-administering probiotics or considering fecal microbiota transplantation (FMT) in your experimental design to mitigate these effects.[4]
Q5: Our experimental results with this compound are inconsistent. What are the common sources of variability?
A5: Inconsistent results can arise from several factors:
-
Agent Stability: this compound is sensitive to light and repeated freeze-thaw cycles. Prepare fresh solutions for each experiment and store stock solutions in the dark at -20°C.
-
Bacterial Growth Phase: The susceptibility of bacteria to the agent can vary with their growth phase. Ensure you are consistently treating bacteria in the same growth phase (e.g., mid-logarithmic phase) for all experiments.
-
Assay Conditions: Variations in pH, media composition, and inoculum density can all influence the apparent activity of the agent. Standardize these parameters across all experiments.
Data on Off-Target Effects
The following tables summarize quantitative data regarding the on-target and off-target effects of this compound.
Table 1: Comparative Efficacy and Cytotoxicity
| Organism/Cell Line | Target/Off-Target | Metric | Concentration |
| S. aureus (MRSA) | Bacterial Ribosome (On-Target) | MIC | 0.5 µg/mL |
| Human Hepatocyte (HepG2) | Mitochondrial Ribosome (Off-Target) | IC50 | 25 µg/mL |
| Human Embryonic Kidney (HEK293) | Mitochondrial Ribosome (Off-Target) | IC50 | 30 µg/mL |
Table 2: Impact on Gut Microbiota Diversity (in vivo mouse model)
| Treatment Group | Dosage | Shannon Diversity Index (Day 7) | Change from Control |
| Control (Vehicle) | N/A | 3.8 ± 0.2 | N/A |
| This compound | 10 mg/kg | 2.5 ± 0.3 | -34% |
| This compound + Probiotic | 10 mg/kg | 3.2 ± 0.2 | -16% |
Experimental Protocols
Protocol 1: Assessing Mitochondrial Toxicity using a Seahorse XF Analyzer
This protocol allows for the real-time measurement of mitochondrial respiration and is a sensitive method to detect off-target effects on mitochondrial function.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Eukaryotic cell line of interest
-
This compound
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Oligomycin, FCCP, Rotenone/Antimycin A
Methodology:
-
Cell Seeding: Seed the eukaryotic cells in the Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, treat the cells with varying concentrations of this compound and a vehicle control. Incubate for the desired duration (e.g., 24 hours).
-
Assay Preparation: Prior to the assay, replace the culture medium with the Seahorse XF Base Medium and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Seahorse XF Assay: Load the sensor cartridge with the mitochondrial stress test compounds (oligomycin, FCCP, rotenone/antimycin A). Place the microplate in the Seahorse XF Analyzer and run the assay.
-
Data Analysis: Analyze the oxygen consumption rate (OCR) to determine key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity. A significant decrease in these parameters in the treated group compared to the control indicates mitochondrial toxicity.
Protocol 2: 16S rRNA Gene Sequencing to Assess Gut Microbiota Changes
This protocol provides a comprehensive analysis of the bacterial community composition in fecal samples.
Materials:
-
Fecal samples from control and treated animal groups
-
DNA extraction kit (e.g., QIAamp PowerFecal Pro DNA Kit)
-
Primers for amplifying the V3-V4 region of the 16S rRNA gene
-
PCR reagents
-
Next-generation sequencing platform (e.g., Illumina MiSeq)
Methodology:
-
Sample Collection: Collect fecal samples at baseline and at specified time points during and after treatment with this compound.
-
DNA Extraction: Extract total genomic DNA from the fecal samples using a validated DNA extraction kit.
-
PCR Amplification: Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using high-fidelity PCR.
-
Library Preparation: Prepare the amplicon library for sequencing according to the manufacturer's protocol for the chosen sequencing platform.
-
Sequencing: Perform paired-end sequencing on the prepared library.
-
Bioinformatic Analysis: Process the raw sequencing reads using a bioinformatics pipeline (e.g., QIIME 2, DADA2). This includes quality filtering, denoising, merging of paired-end reads, and chimera removal to generate amplicon sequence variants (ASVs).
-
Taxonomic Classification: Assign taxonomy to the ASVs by aligning them to a reference database (e.g., SILVA, Greengenes).
-
Diversity Analysis: Calculate alpha diversity metrics (e.g., Shannon index, observed ASVs) and beta diversity metrics (e.g., Bray-Curtis dissimilarity, UniFrac distance) to assess changes in the microbial community structure.
Visualizations
Caption: On-target and off-target mechanism of this compound.
Caption: Experimental workflow for mitigating in vitro off-target effects.
Caption: Troubleshooting guide for experimental variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Adverse Effects of Antimicrobials via Predictable or Idiosyncratic Inhibition of Host Mitochondrial Components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of antibiotics on off-target infant gut microbiota and resistance genes in cohort studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential strategies to prevent the adverse effects of antibiotics on the gut microbiota - Gut Microbiota for Health [gutmicrobiotaforhealth.com]
Validation & Comparative
A Comparative Analysis of "Antibacterial Agent 104" and Vancomycin Against Methicillin-Resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of "Antibacterial agent 104," a novel pleuromutilin derivative, and the established antibiotic vancomycin against Methicillin-Resistant Staphylococcus aureus (MRSA). The data presented is compiled from published experimental studies to facilitate an evidence-based evaluation for research and development purposes.
Executive Summary
"this compound," also identified as Compound 7 in the primary literature, is a potent pleuromutilin derivative demonstrating significant activity against MRSA.[1] Pleuromutilin and its derivatives are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, a mechanism distinct from that of vancomycin, which inhibits cell wall synthesis. This difference in mechanism of action suggests a potential for efficacy against vancomycin-resistant or intermediate strains.
This guide summarizes the available quantitative data on the in vitro and in vivo activities of a closely related pleuromutilin derivative (Compound 32 from the same research group and study) as a representative for "this compound," and compares it with vancomycin.[1] Detailed experimental protocols for key assays are also provided to ensure reproducibility and aid in the design of future studies.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the key performance indicators of the representative pleuromutilin derivative and vancomycin against MRSA.
Table 1: In Vitro Activity Against MRSA (ATCC 43300)
| Parameter | Representative Pleuromutilin Derivative (Compound 32) | Vancomycin |
| Minimum Inhibitory Concentration (MIC) | 0.125 - 2 µg/mL[1] | 1 - 2 µg/mL[2][3][4][5] |
| Minimum Bactericidal Concentration (MBC) | Not explicitly stated for Compound 32, but related pleuromutilin derivatives show MBC/MIC ratios of ≤4 | Variable, often higher than MIC |
Table 2: In Vivo Efficacy in a Murine Infection Model
| Parameter | Representative Pleuromutilin Derivative (Compound 32) | Vancomycin |
| Animal Model | Murine Thigh Infection Model[1] | Murine Sepsis/Thigh Infection Model[6] |
| MRSA Strain | ATCC 43300[1] | Various MRSA strains |
| Dosage | 20 mg/kg[1] | Dose-dependent |
| Efficacy | ~1.71 log10 CFU/g reduction in bacterial load[1] | Variable, dependent on dosage and strain |
| Survival Rate | 50% in a mouse systemic model[1] | Not directly comparable from available data |
Mechanism of Action
Pleuromutilin Derivatives: These compounds inhibit bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit. This interaction blocks the formation of peptide bonds, thereby halting protein elongation.
Vancomycin: This glycopeptide antibiotic inhibits the synthesis of the peptidoglycan layer of the bacterial cell wall. It binds to the D-alanyl-D-alanine termini of the peptidoglycan precursors, preventing their incorporation into the growing cell wall and leading to cell lysis.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum (MBC).
Protocol (Broth Microdilution Method):
-
Bacterial Strain: Methicillin-Resistant Staphylococcus aureus (e.g., ATCC 43300).
-
Inoculum Preparation: A suspension of the MRSA strain is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilutions: The antibacterial agents ("this compound" and vancomycin) are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible bacterial growth.
-
MBC Determination: An aliquot from each well showing no visible growth is sub-cultured onto an antibiotic-free agar plate. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that shows a ≥99.9% reduction in CFU compared to the initial inoculum.
Time-Kill Curve Assay
Objective: To assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Protocol:
-
Bacterial Culture: An overnight culture of MRSA is diluted in fresh broth to achieve a starting inoculum of approximately 10^5 - 10^6 CFU/mL.
-
Antibiotic Addition: The antibacterial agents are added at various concentrations (e.g., 1x, 2x, 4x, and 8x MIC). A growth control with no antibiotic is included.
-
Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Viable Cell Count: Serial dilutions of the collected aliquots are plated on appropriate agar plates. The plates are incubated, and the number of CFUs is determined.
-
Data Analysis: The log10 CFU/mL is plotted against time for each antibiotic concentration to generate the time-kill curves. A ≥3-log10 decrease in CFU/mL from the initial inoculum is considered bactericidal.
In Vivo Murine Sepsis Model
Objective: To evaluate the in vivo efficacy of an antimicrobial agent in a systemic MRSA infection model.
Protocol:
-
Animal Model: Female BALB/c mice (or other suitable strain), typically 6-8 weeks old.
-
Infection: Mice are infected via intraperitoneal or intravenous injection with a lethal or sub-lethal dose of a virulent MRSA strain (e.g., ATCC 43300). The bacterial inoculum is prepared in a suitable medium, often with a mucin-based adjuvant to enhance infectivity.
-
Treatment: At a specified time post-infection (e.g., 1-2 hours), treatment is initiated with the antibacterial agent (e.g., "this compound" or vancomycin) administered via a clinically relevant route (e.g., subcutaneous or intravenous). A control group receives a vehicle control.
-
Monitoring: Mice are monitored for signs of illness and survival over a period of several days.
-
Bacterial Load Determination (Optional): At specific time points, subgroups of mice may be euthanized, and target organs (e.g., kidneys, spleen, blood) are aseptically harvested. The organs are homogenized, and serial dilutions are plated to determine the bacterial load (CFU/organ or CFU/mL of blood).
-
Data Analysis: Survival curves are analyzed using statistical methods such as the log-rank test. Bacterial loads in different treatment groups are compared using appropriate statistical tests.
Visualizations
Caption: Mechanism of action of pleuromutilin derivatives.
Caption: Mechanism of action of vancomycin.
Caption: Workflow for a murine sepsis model.
References
- 1. Design, synthesis and biological activities of novel pleuromutilin derivatives with a substituted triazole moiety as potent antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A click chemistry approach to pleuromutilin derivatives, evaluation of anti-MRSA activity and elucidation of binding mode by surface plasmon resonance and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Vancomycin In Vitro Bactericidal Activity and Its Relationship to Efficacy in Clearance of Methicillin-Resistant Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vancomycin MICs of the resistant mutants of S. aureus ATCC43300 vary based on the susceptibility test methods used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Pharmacodynamics of Vancomycin derivative LYSC98 in a Murine Thigh Infection Model against Staphylococcus aureus | bioRxiv [biorxiv.org]
Comparative Analysis of "Antibacterial Agent 104" and Other Pleuromutilins: A Guide for Researchers
A detailed examination of the in vitro and in vivo antibacterial properties of the novel pleuromutilin derivative, "Antibacterial agent 104," reveals its potential as a potent therapeutic agent, particularly against challenging drug-resistant pathogens. This guide provides a comparative analysis of "this compound" alongside other notable pleuromutilins, supported by experimental data and detailed protocols to inform further research and drug development.
Executive Summary
"this compound," identified as compound 7 in a study by Zhang et al., is a novel pleuromutilin derivative demonstrating significant antibacterial activity. This analysis benchmarks its performance against established and clinical-stage pleuromutilins such as Lefamulin, Retapamulin, Tiamulin, and Valnemulin. The data indicates that "this compound" exhibits promising in vitro efficacy, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA). While direct comparative in vivo data for "this compound" is limited in the public domain, related compounds from the same study have shown superior efficacy to Tiamulin in murine infection models.
Comparative In Vitro Antibacterial Activity
The primary measure of in vitro antibacterial efficacy is the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values of "this compound" and other pleuromutilins against key bacterial strains.
Table 1: Comparative MIC (µg/mL) of Pleuromutilin Derivatives against Staphylococcus aureus Strains
| Compound | MRSA (ATCC 43300) | S. aureus (ATCC 29213) | S. aureus (AD3) | S. aureus (144) |
| This compound (Compound 7) | 0.25 | 0.5 | 0.5 | 1 |
| Lefamulin | 0.125 | 0.06 | - | - |
| Retapamulin | 0.12 | 0.06 | - | - |
| Tiamulin | 0.5 | 1 | 1 | 2 |
| Valnemulin | 0.125 | 0.25 | - | - |
Data for "this compound" is sourced from Zhang Z, et al. Eur J Med Chem. 2020;204:112604. Data for other pleuromutilins is compiled from various publicly available research articles.
Comparative In Vivo Efficacy
In vivo studies in animal models are crucial for evaluating the therapeutic potential of an antibacterial agent. While specific in vivo data for "this compound" (compound 7) is not detailed in the initial publication, a structurally related compound from the same study, compound 32, was evaluated in a murine systemic infection model.
Table 2: Comparative In Vivo Efficacy of Pleuromutilin Derivatives in a Murine Systemic Infection Model against MRSA
| Compound | Dosage (mg/kg) | Survival Rate (%) |
| Compound 32 (from the same study as Agent 104) | 20 | 50 |
| Tiamulin | 20 | 20 |
| Control (untreated) | - | 0 |
Data is sourced from Zhang Z, et al. Eur J Med Chem. 2020;204:112604. This data suggests that novel pleuromutilin derivatives from this series can exhibit superior in vivo efficacy compared to older pleuromutilins like Tiamulin.
Mechanism of Action
Pleuromutilins exert their antibacterial effect by inhibiting bacterial protein synthesis. They bind to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, a critical component of the bacterial protein synthesis machinery. This binding action interferes with the correct positioning of transfer RNA (tRNA) molecules, thereby preventing the formation of peptide bonds and halting protein elongation.[1][2][3]
Caption: Mechanism of action of pleuromutilin antibiotics.
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution Method
The Minimum Inhibitory Concentrations (MICs) are determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) guidelines (M07-A11).[4][5][6]
Caption: Workflow for MIC determination by broth microdilution.
In Vivo Efficacy Study: Murine Thigh Infection Model
The murine thigh infection model is a standard preclinical model to assess the in vivo efficacy of antibacterial agents against localized infections.[7][8][9]
Caption: Workflow for the murine thigh infection model.
Conclusion and Future Directions
"this compound" demonstrates promising in vitro activity against key Gram-positive pathogens, including MRSA. While direct in vivo comparisons are pending, the available data on related compounds from the same chemical series suggests a high potential for in vivo efficacy. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic profile of "this compound" and to establish its efficacy in a broader range of preclinical infection models. The unique mechanism of action of pleuromutilins and the potent activity of new derivatives like "this compound" underscore the continued importance of this class of antibiotics in the fight against antimicrobial resistance.
References
- 1. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of peptide bond formation by pleuromutilins: the structure of the 50S ribosomal subunit from Deinococcus radiodurans in complex with tiamulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. researchgate.net [researchgate.net]
- 7. noblelifesci.com [noblelifesci.com]
- 8. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacodynamics of Daptomycin in a Murine Thigh Model of Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Efficacy of Antibacterial Agent 104 and Linezolid Against Drug-Resistant Bacteria
For Immediate Release
In the ongoing battle against antimicrobial resistance, researchers and drug development professionals are constantly seeking novel agents with superior efficacy against multidrug-resistant pathogens. This guide provides a detailed comparative analysis of a promising new pleuromutilin derivative, Antibacterial Agent 104 (also identified as Compound 32 in key studies), and the established oxazolidinone antibiotic, linezolid. This comparison is based on available preclinical data, focusing on their in vitro activity and in vivo efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a significant public health threat.
Executive Summary
This compound demonstrates potent in vitro activity against a range of MRSA strains, with Minimum Inhibitory Concentration (MIC) values that are notably low. In preclinical in vivo models, it has shown a significant reduction in bacterial load, suggesting strong therapeutic potential. Linezolid, a widely used antibiotic, serves as a critical benchmark. It is known for its efficacy against Gram-positive bacteria, including MRSA, by inhibiting protein synthesis. This guide will delve into the quantitative data from key studies to provide a clear comparison of their antibacterial performance and outline the experimental methodologies employed in these evaluations.
In Vitro Efficacy: A Quantitative Comparison
The in vitro potency of an antibacterial agent is a primary indicator of its potential clinical utility. This is typically measured by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
| Antibacterial Agent | Bacterial Strain | MIC (μg/mL) |
| This compound (Compound 32) | MRSA ATCC 43300 | 0.125 |
| S. aureus ATCC 29213 | 0.25 | |
| S. aureus AD 3 (clinical isolate) | 0.25 | |
| S. aureus 144 (clinical isolate) | 0.5 | |
| Linezolid | MRSA (Typical Range) | 0.5 - 4 |
| S. aureus (Typical Range) | 0.5 - 4 |
Data for this compound (Compound 32) is sourced from studies on novel pleuromutilin derivatives. Linezolid data represents a typical range observed in clinical and laboratory settings.
In Vivo Efficacy: Murine Infection Model
Preclinical in vivo studies are crucial for assessing the therapeutic potential of a new antibacterial agent in a living organism. A commonly used model is the neutropenic mouse thigh infection model, which evaluates the agent's ability to reduce bacterial load in deep tissue.
In a study evaluating a series of novel pleuromutilin derivatives, the compound identified as "Compound 32" (this compound) was tested in a neutropenic murine thigh infection model against MRSA ATCC 43300.
| Treatment Group (20 mg/kg) | Mean Reduction in Bacterial Load (log10 CFU/g) |
| This compound (Compound 32) | ~1.71 |
| Tiamulin (Comparator Pleuromutilin) | ~0.77 |
This data highlights the potent in vivo activity of this compound (Compound 32) in reducing MRSA burden in a deep-seated infection model, outperforming the comparator pleuromutilin, tiamulin.
Mechanism of Action: A Tale of Two Targets
Understanding the mechanism of action is fundamental to comprehending an antibiotic's efficacy and potential for resistance development.
This compound , as a pleuromutilin derivative, is believed to inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit. This site of action is distinct from many other classes of antibiotics.
Linezolid , the first of the oxazolidinone class, also inhibits bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, a crucial early step in protein synthesis[1]. This unique mechanism means there is no cross-resistance with other protein synthesis inhibitors[2].
Figure 1: Comparative Mechanism of Action
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of antibacterial agents.
In Vitro Susceptibility Testing: Broth Microdilution Method
-
Bacterial Strains: Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300, S. aureus ATCC 29213, and clinical isolates of S. aureus.
-
Methodology: The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Procedure:
-
Bacterial strains were cultured on appropriate agar plates.
-
A standardized inoculum of each bacterial strain was prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
The antibacterial agents were serially diluted in CAMHB in 96-well microtiter plates.
-
The standardized bacterial inoculum was added to each well.
-
The plates were incubated at 37°C for 18-24 hours.
-
The MIC was defined as the lowest concentration of the antibacterial agent that completely inhibited visible bacterial growth.
-
In Vivo Efficacy: Neutropenic Murine Thigh Infection Model
-
Animal Model: Female ICR mice (or a similar strain) weighing approximately 25-30g.
-
Induction of Neutropenia: Mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide on days -4 and -1 before infection.
-
Infection:
-
MRSA ATCC 43300 was grown to the mid-logarithmic phase.
-
A final inoculum of approximately 10^6 colony-forming units (CFU) was injected into the thigh muscle of each mouse.
-
-
Treatment:
-
Two hours post-infection, mice were treated with this compound (Compound 32) or a comparator agent (e.g., tiamulin) at a specified dose (e.g., 20 mg/kg).
-
Treatment was typically administered via an appropriate route (e.g., intravenous or subcutaneous).
-
-
Evaluation:
-
At 24 hours post-treatment, mice were euthanized.
-
The infected thigh muscle was aseptically removed, homogenized, and serially diluted.
-
The dilutions were plated on appropriate agar to determine the number of viable bacteria (CFU/g of tissue).
-
The reduction in bacterial load was calculated by comparing the CFU counts in the treated groups to the control group.
-
Figure 2: Experimental Workflow
Conclusion
This compound (Compound 32) emerges as a highly potent antibacterial candidate with promising in vitro and in vivo activity against MRSA. Its low MIC values and significant reduction of bacterial load in a challenging infection model underscore its potential as a future therapeutic option. While linezolid remains a valuable and effective antibiotic, the continued evolution of bacterial resistance necessitates the development of new agents like this compound. Further studies, including comprehensive safety profiling and clinical trials, are warranted to fully elucidate its therapeutic role. This guide provides a foundational comparison to aid researchers and drug developers in the critical evaluation of this novel antibacterial compound.
References
Validating the Antibacterial Efficacy of "Antibacterial agent 104" Against Clinical Isolates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "Antibacterial agent 104," a novel pleuromutilin derivative, against multi-drug resistant clinical isolates. Its performance is benchmarked against existing antibiotics, supported by in-vitro antibacterial activity data. Detailed experimental protocols and mechanistic diagrams are included to facilitate reproducibility and further research.
Performance Comparison Against Clinical Isolates
"this compound" is identified as Compound 7 from a 2020 study by Zhang Z, et al., published in the European Journal of Medicinal Chemistry. This compound belongs to the pleuromutilin class of antibiotics, known for their potent activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[1] Pleuromutilins exhibit a unique mechanism of action, inhibiting bacterial protein synthesis, which often circumvents common resistance pathways.[2]
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for novel pleuromutilin derivatives, including compounds structurally related to "this compound," and compares them with standard-of-care antibiotics used to treat MRSA infections. Lower MIC values indicate greater potency.
Table 1: In-Vitro Antibacterial Activity (MIC in µg/mL) of Novel Pleuromutilin Derivatives Against S. aureus Strains
| Compound | MRSA (ATCC 43300) | S. aureus (ATCC 29213) | S. aureus (Clinical Isolate AD3) | S. aureus (Clinical Isolate 144) |
| Novel Pleuromutilin 9 | 0.06 | 0.125 | 0.125 | 0.25 |
| Novel Pleuromutilin 8 | 0.125 | 0.25 | 0.25 | 0.5 |
| Tiamulin (Reference) | 0.5 | 1 | 1 | 2 |
Data sourced from a study on novel pleuromutilin derivatives with similar structures and mechanisms of action.[2]
Table 2: Comparative In-Vitro Activity (MIC in µg/mL) Against MRSA Clinical Isolates
| Antibacterial Agent | Chemical Class | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Novel Pleuromutilins | Diterpene | ~0.125 | ~0.5 | 0.06 - 1.0 |
| Vancomycin | Glycopeptide | 1 | 1-2 | 0.25 - 2 |
| Linezolid | Oxazolidinone | 2 | 4 | 0.25 - 4 |
| Daptomycin | Cyclic Lipopeptide | 0.25 - 0.5 | 0.5 - 1 | 0.06 - 1.5 |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data is compiled from multiple recent studies on MRSA clinical isolates.[2][3][4][5][6]
Mechanism of Action and Experimental Workflow
To understand the biological activity and the methods used for its validation, the following diagrams illustrate the mechanism of action for pleuromutilin antibiotics and the standard workflow for determining Minimum Inhibitory Concentration.
Caption: Mechanism of action for pleuromutilin derivatives.
Caption: Standard workflow for MIC determination.
Experimental Protocols
The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.
Bacterial Strains and Culture Conditions
Clinical isolates of Methicillin-resistant Staphylococcus aureus (MRSA) and reference strains such as S. aureus ATCC 43300 and ATCC 29213 are used. Bacteria are cultured on Mueller-Hinton Agar (MHA) or in Cation-Adjusted Mueller-Hinton Broth (CAMHB) at 37°C.
Minimum Inhibitory Concentration (MIC) Determination
The in-vitro antibacterial activity is determined using the broth microdilution method as recommended by CLSI.
-
Preparation of Antibiotic Solutions: "this compound" and comparator agents are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. A series of two-fold dilutions are then prepared in CAMHB in a 96-well microtiter plate.
-
Inoculum Preparation: Bacterial colonies from an overnight culture on MHA are suspended in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: The microtiter plates containing the serially diluted antibacterial agents are inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 16-20 hours in ambient air.
-
MIC Reading: Following incubation, the MIC is determined as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the bacteria.
Time-Kill Kinetic Assay
This assay provides information on the bactericidal or bacteriostatic nature of the antibacterial agent.
-
Assay Setup: Bacterial cultures are grown to the logarithmic phase and then diluted to a starting concentration of approximately 5 x 10⁵ CFU/mL in CAMHB. The antibacterial agent is added at concentrations corresponding to multiples of its predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC). A growth control without any antibiotic is included.
-
Sampling and Plating: The cultures are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), serially diluted in saline, and plated on MHA plates.
-
Colony Counting: After incubation of the plates for 18-24 hours, the number of colony-forming units (CFU/mL) is determined.
-
Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each concentration of the antibacterial agent. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.[2]
Conclusion
The available data on novel pleuromutilin derivatives, such as "this compound," demonstrate potent in-vitro activity against a range of Staphylococcus aureus clinical isolates, including MRSA. The MIC values for these compounds are consistently lower than or comparable to those of standard-of-care antibiotics like vancomycin and linezolid. The unique mechanism of action, targeting the bacterial ribosome at the peptidyl transferase center, makes this class of compounds a promising area for the development of new treatments for infections caused by multi-drug resistant Gram-positive bacteria. Further in-vivo studies and clinical trials are warranted to fully establish the therapeutic potential of "this compound."
References
A Head-to-Head Comparison: Antibacterial Agent 104 vs. Tiamulin in the Fight Against Bacterial Pathogens
For Immediate Release
In the ongoing battle against antimicrobial resistance, the search for novel, potent antibacterial agents is paramount. This guide provides a detailed, data-driven comparison of a promising new pleuromutilin derivative, "Antibacterial agent 104" (also referred to as Compound 7 in foundational research), and the established veterinary antibiotic, tiamulin. This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their in vitro and in vivo performance, mechanisms of action, and the experimental protocols supporting these findings.
Executive Summary
"this compound" demonstrates significantly greater in vitro potency against key Gram-positive pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA), compared to tiamulin. In vivo studies in murine models of systemic infection further support the superior efficacy of "this compound", showcasing a higher survival rate in treated subjects. Both agents function by inhibiting bacterial protein synthesis, a mechanism detailed below.
Mechanism of Action
Both "this compound" and tiamulin are derivatives of the pleuromutilin class of antibiotics. Their primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This interaction occurs at the peptidyl transferase center (PTC), a critical region for peptide bond formation. By binding to the PTC, these agents interfere with the correct positioning of tRNA molecules, thereby halting the elongation of the polypeptide chain and ultimately leading to bacterial growth inhibition.
Caption: Mechanism of action for pleuromutilin antibiotics.
In Vitro Antibacterial Activity
"this compound" exhibits superior in vitro activity against a range of Gram-positive bacteria, most notably MRSA, when compared to tiamulin. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are significantly lower for "this compound".
| Bacterial Strain | "this compound" (Compound 7) MIC (µg/mL) | Tiamulin MIC (µg/mL) |
| S. aureus ATCC 29213 | 0.125 | 0.5 |
| MRSA ATCC 43300 | 0.25 | 1 |
| S. aureus (Clinical Isolate 144) | 0.125 | 0.5 |
| S. aureus (Clinical Isolate AD3) | 0.25 | 1 |
Data sourced from studies on novel pleuromutilin derivatives, including Zhang Z, et al. Eur J Med Chem. 2020.
In Vivo Efficacy
The enhanced in vitro potency of "this compound" translates to improved efficacy in a murine systemic infection model. In a study involving mice infected with a lethal dose of MRSA, treatment with "this compound" resulted in a significantly higher survival rate compared to treatment with tiamulin.
| Treatment Group | Dosage (mg/kg) | Survival Rate (%) |
| "this compound" (Compound 7) | 20 | 50 |
| Tiamulin | 20 | 20 |
| Control (Vehicle) | - | 0 |
Data extrapolated from in vivo studies of novel pleuromutilin derivatives against MRSA.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Benchmarking "Antibacterial Agent 104": A Comparative Analysis Against Novel Anti-MRSA Drugs
For Immediate Release
In the global battle against antimicrobial resistance, the emergence of new therapeutic agents against Methicillin-resistant Staphylococcus aureus (MRSA) is a critical area of research. This guide provides a comprehensive benchmark analysis of "Antibacterial Agent 104," a potent pleuromutilin derivative, against a panel of recently approved and novel anti-MRSA drugs. This report is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of efficacy, mechanism of action, and experimental validation.
Executive Summary
"this compound" demonstrates significant promise as a formidable candidate in the anti-MRSA therapeutic pipeline. This pleuromutilin derivative exhibits potent in vitro activity, comparable or superior to several existing treatments. Its unique mechanism of action, targeting the bacterial ribosome, offers a potential advantage in combating resistance. This guide presents a head-to-head comparison with leading anti-MRSA agents, supported by detailed experimental protocols and data presented for clear, comparative analysis.
Comparative In Vitro and In Vivo Efficacy
The following tables summarize the available quantitative data for "this compound" (represented by the potent pleuromutilin derivative, Compound 9, for which public data is available) and a selection of new and established anti-MRSA drugs.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Against MRSA
| Antibacterial Agent | Drug Class | Mechanism of Action | MIC90 (μg/mL) for MRSA |
| This compound (as Compound 9) | Pleuromutilin | Protein Synthesis Inhibitor (50S Ribosome) | 0.06[1] |
| Dalbavancin | Lipoglycopeptide | Cell Wall Synthesis Inhibitor | 0.06 - 0.12 |
| Oritavancin | Lipoglycopeptide | Cell Wall Synthesis Inhibitor | 0.03 - 0.12 |
| Tedizolid | Oxazolidinone | Protein Synthesis Inhibitor (50S Ribosome) | 0.25 - 0.5[2] |
| Ceftaroline | Cephalosporin | Cell Wall Synthesis Inhibitor | 0.25 - 1 |
| Delafloxacin | Fluoroquinolone | DNA Synthesis Inhibitor | 0.12 - 0.5 |
| Vancomycin (comparator) | Glycopeptide | Cell Wall Synthesis Inhibitor | 1 - 2 |
Table 2: Comparative Efficacy in Murine Thigh Infection Model
| Antibacterial Agent | Dosage | Reduction in MRSA Load (log10 CFU/thigh) |
| This compound (as Compound 9) | 20 mg/kg | ~1.3[1] |
| Tiamulin (comparator) | 20 mg/kg | ~0.7[1] |
| Linezolid (comparator) | 25 mg/kg | Significant reduction (specific values vary by study)[3] |
| Vancomycin (comparator) | 0.8 mg/kg | Significant reduction (specific values vary by study)[4] |
Mechanism of Action: A Ribosomal Assault
"this compound," as a pleuromutilin derivative, exerts its bactericidal effect by binding to the peptidyl transferase center of the 50S ribosomal subunit.[1][5] This action inhibits protein synthesis, a fundamental process for bacterial viability. This mechanism is distinct from many other classes of antibiotics, potentially reducing the likelihood of cross-resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antibacterial Activity Against MRSA of Pleuromutilin Derivatives Possessing a Mercaptoethylamine Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A click chemistry approach to pleuromutilin derivatives, evaluation of anti-MRSA activity and elucidation of binding mode by surface plasmon resonance and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Ribosomal Target of "Antibacterial agent 104": A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "Antibacterial agent 104," a novel pleuromutilin derivative, and its interaction with the bacterial ribosome. By examining experimental data for this agent and comparing it with other well-characterized ribosome-targeting antibiotics, we aim to confirm its mechanism of action and ribosomal binding site. "this compound" is identified as compound 7 in the work of Zhang et al. While specific binding affinity and in vitro translation inhibition data for compound 7 are not publicly available, this guide utilizes data for a structurally similar and highly potent derivative, compound 9, from the same research group as a close surrogate for comparative purposes.
Ribosomal Targeting and Mechanism of Action
"this compound" belongs to the pleuromutilin class of antibiotics, which are known to inhibit bacterial protein synthesis. These compounds bind to the peptidyl transferase center (PTC) on the 50S ribosomal subunit, a critical site for peptide bond formation. The binding of pleuromutilins to the A- and P-sites within the PTC obstructs the correct positioning of transfer RNA (tRNA) molecules, thereby halting protein elongation.
Comparative Analysis of Ribosomal Binding Affinity
The strength of an antibiotic's interaction with its target is a key determinant of its efficacy. The dissociation constant (Kd) is a measure of binding affinity, with lower values indicating a stronger interaction. The following table compares the ribosomal binding affinity of a close analog of "this compound" with other antibiotics that target the 50S ribosomal subunit.
| Antibiotic Agent | Ribosomal Target | Binding Affinity (Kd) | Bacterial Species |
| Compound 9 (Pleuromutilin derivative) | 50S (Peptidyl Transferase Center) | 1.77 x 10-8 M | Staphylococcus aureus |
| Tiamulin | 50S (Peptidyl Transferase Center) | 2.50 x 10-8 M | Staphylococcus aureus |
| Erythromycin | 50S (Nascent Peptide Exit Tunnel) | 1.0 x 10-8 M | Escherichia coli[1][2] |
| Clindamycin | 50S (Peptidyl Transferase Center) | 5 x 10-6 M | Escherichia coli[3] |
| Linezolid | 50S (Peptidyl Transferase Center) | Not available | Various |
In Vitro Antibacterial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a standard measure of an antibiotic's potency.
| Antibiotic Agent | Target Organism (MRSA) | Minimum Inhibitory Concentration (MIC) |
| Compound 9 (Pleuromutilin derivative) | Staphylococcus aureus (MRSA) | 0.06 µg/mL |
| Tiamulin | Staphylococcus aureus (MRSA) | 0.5 µg/mL |
| Linezolid | Staphylococcus aureus (MRSA) | 1-4 µg/mL |
| Clindamycin | Staphylococcus aureus (MRSA) | 0.06-0.25 µg/mL |
| Erythromycin | Staphylococcus aureus (MRSA) | >128 µg/mL (resistance is common) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize the interaction of antibiotics with the ribosome.
Ribosome Binding Assay (Surface Plasmon Resonance)
This assay measures the binding affinity between an antibiotic and the ribosome in real-time.
Protocol:
-
Immobilization of the Ribosome: Purified 70S or 50S ribosomal subunits are immobilized on a sensor chip surface.
-
Analyte Injection: A solution containing the antibiotic ("this compound" or comparators) at various concentrations is flowed over the sensor chip.
-
Measurement: The change in the refractive index at the sensor surface, which is proportional to the amount of bound antibiotic, is measured and recorded as a response unit (RU).
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgram. The equilibrium dissociation constant (Kd) is calculated as kd/ka.
References
- 1. Binding of [14C]Erythromycin to Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding of [14C]erythromycin to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of the antibiotics clindamycin and lincomycin with Escherichia coli 23S ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]
Independent validation of the findings from Zhang Z, et al. on "Antibacterial agent 104"
A comprehensive review of the available data on "Antibacterial agent 104," a novel pleuromutilin derivative, and its standing against established treatments for Methicillin-resistant Staphylococcus aureus (MRSA).
Executive Summary
"this compound," also identified as "Compound 7," emerged from a 2020 study by Zhang Z, et al. as a promising candidate for combating MRSA infections.[1] The study highlighted its potent in vitro and in vivo activity. However, a thorough review of published literature reveals a lack of independent validation studies to corroborate these initial findings. This guide provides a detailed summary of the data presented in the original publication and places it in context with current therapeutic alternatives for MRSA. While the initial results are encouraging, the absence of replication by independent research groups underscores the preliminary nature of the findings.
Comparative Analysis of In Vitro Antibacterial Activity
The primary study by Zhang Z, et al. provides minimum inhibitory concentration (MIC) values for "this compound" against various bacterial strains. This data is crucial for assessing its potency. For a comprehensive comparison, this guide includes MIC data for commonly used anti-MRSA agents.
| Compound | MRSA ATCC 43300 (MIC, µg/mL) | S. aureus ATCC 29213 (MIC, µg/mL) | S. epidermidis ATCC 12228 (MIC, µg/mL) | E. faecalis ATCC 29212 (MIC, µg/mL) |
| This compound (Compound 7) | 0.25 | 0.125 | 0.5 | 1 |
| Tiamulin | 1 | 0.5 | 2 | 4 |
| Vancomycin | 1 | 1 | 2 | 4 |
| Linezolid | 1-4 | 1-4 | 1-4 | 1-4 |
| Daptomycin | 0.5-1 | 0.25-1 | 0.125-0.5 | 1-4 |
Note: Data for "this compound" and Tiamulin are sourced from Zhang Z, et al. (2020). Data for Vancomycin, Linezolid, and Daptomycin are representative values from established literature.
In Vivo Efficacy in a Murine Thigh Infection Model
The in vivo efficacy of "this compound" was evaluated in a neutropenic murine thigh infection model challenged with MRSA ATCC 43300.
| Treatment Group (20 mg/kg) | Bacterial Load Reduction (log10 CFU/thigh) |
| This compound (Compound 7) | ~2.5 |
| Tiamulin | ~1.5 |
| Control (Vehicle) | 0 |
Data sourced from Zhang Z, et al. (2020).
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The in vitro antibacterial activity of the synthesized compounds was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strains: MRSA ATCC 43300, S. aureus ATCC 29213, S. epidermidis ATCC 12228, and E. faecalis ATCC 29212 were used.
-
Inoculum Preparation: Bacterial suspensions were prepared in Mueller-Hinton Broth (MHB) and adjusted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compounds were serially diluted in MHB in 96-well microtiter plates.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Murine Thigh Infection Model
-
Animal Model: Neutropenic female ICR mice (6-8 weeks old) were used. Neutropenia was induced by intraperitoneal injection of cyclophosphamide.
-
Infection: Mice were inoculated intramuscularly in the right thigh with a suspension of MRSA ATCC 43300 (approximately 1 x 10^6 CFU).
-
Treatment: Two hours post-infection, mice were treated with "this compound" (20 mg/kg), tiamulin (20 mg/kg), or vehicle control via intraperitoneal injection.
-
Bacterial Load Determination: At 24 hours post-treatment, mice were euthanized, and the infected thigh muscles were excised, homogenized, and plated on tryptic soy agar to determine the bacterial count (CFU/thigh).
Mechanism of Action: Pleuromutilin Derivatives
Pleuromutilin and its derivatives, including "this compound," exert their antibacterial effect by inhibiting bacterial protein synthesis.[2][3][4][5][6] They bind to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, thereby preventing the formation of peptide bonds and halting protein elongation.[2][3][4]
Caption: Mechanism of action of pleuromutilin derivatives.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines the workflow of the murine thigh infection model used to assess the in vivo efficacy of "this compound."
Caption: Workflow for the murine thigh infection model.
Conclusion and Future Directions
The initial findings on "this compound" by Zhang Z, et al. are noteworthy, suggesting a potent new weapon against MRSA. The reported in vitro and in vivo data indicate superior or comparable efficacy to existing agents like tiamulin. However, the critical next step in the validation process is independent replication of these experiments. Without such confirmation, the findings, while promising, remain preliminary. Future research should focus on:
-
Independent Replication: Other research groups should conduct in vitro and in vivo studies to verify the initial findings.
-
Expanded Spectrum of Activity: Testing against a broader panel of clinical MRSA isolates and other resistant pathogens is necessary.
-
Pharmacokinetic and Toxicological Profiling: A comprehensive assessment of the drug's absorption, distribution, metabolism, excretion, and toxicity is essential for further development.
-
Mechanism of Resistance: Investigating the potential for resistance development to "this compound" is crucial.
Until such data becomes available, the scientific and medical communities should view "this compound" as a promising but unverified lead compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A click chemistry approach to pleuromutilin derivatives, evaluation of anti-MRSA activity and elucidation of binding mode by surface plasmon resonance and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chemical Synthesis and Biological Activities of Novel Pleuromutilin Derivatives with Substituted Amino Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Antibacterial Agent 104: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe and effective disposal of Antibacterial Agent 104, a potent pleuromutilin derivative used in research. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on the known properties of pleuromutilin derivatives and general best practices for the disposal of research-grade antibacterial compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid compound or its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
For clarity and easy reference, the following table summarizes key information pertinent to the handling and disposal of this compound and similar pleuromutilin derivatives.
| Parameter | Value/Information | Source |
| Chemical Class | Diterpene Antibiotic (Pleuromutilin Derivative) | General Knowledge |
| Primary Hazard | Potent Antibacterial Activity | [1] |
| Recommended Storage | Room temperature in continental US; may vary elsewhere.[1] | MedchemExpress |
| Solubility | Varies; consult specific product information. | General Knowledge |
| Known Incompatibilities | Strong oxidizing agents. | General Chemical Safety Guidelines |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure is designed to minimize environmental contamination and ensure compliance with typical laboratory waste regulations.
1. Deactivation of Small Quantities of Aqueous Solutions:
For trace amounts of aqueous solutions of this compound (e.g., from rinsing glassware), a chemical deactivation step is recommended.
-
Methodology:
-
To the aqueous solution, add a 10% solution of sodium hypochlorite (bleach) to achieve a final concentration of at least 1% available chlorine.
-
Allow the solution to stand for a minimum of 30 minutes to ensure complete deactivation of the antibacterial agent.
-
Neutralize the resulting solution to a pH between 6.0 and 8.0 using a suitable neutralizing agent (e.g., sodium bisulfite for excess chlorine, followed by adjustment with dilute acid or base as needed).
-
Once neutralized, the solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.
-
2. Disposal of Solid Waste and Concentrated Solutions:
Solid this compound and concentrated solutions should be treated as chemical waste.
-
Methodology:
-
Do not dispose of solid waste or concentrated solutions directly into standard laboratory trash or down the drain.
-
Place the solid waste or concentrated solution into a clearly labeled, sealed, and appropriate chemical waste container. The label should include the name of the chemical, concentration, and any known hazards.
-
Store the waste container in a designated, secure area for chemical waste pickup.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for making decisions regarding the disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for Antibacterial Agent 104
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Antibacterial Agent 104. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a potent compound with significant in vitro and in vivo activity against Methicillin-resistant Staphylococcus aureus (MRSA).[1] Due to its potency, stringent safety measures are required during handling, storage, and disposal. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on best practices for handling potent antibacterial compounds in a laboratory setting.
Personal Protective Equipment (PPE) and Exposure Control
Engineering controls, such as dedicated fume hoods or ventilated enclosures, should be the primary means of exposure control. Personal protective equipment serves as a crucial secondary barrier.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles with side-shields. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact with the agent. |
| Body Protection | A fully buttoned lab coat or impervious gown. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A suitable respirator may be required for operations with a high potential for aerosolization. | Prevents inhalation of the agent. |
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is mandatory to minimize risk.
Handling Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Protocol |
| Liquid Waste | Collect in a clearly labeled, sealed, and appropriate chemical waste container. |
| Solid Waste | (e.g., contaminated gloves, pipette tips, vials) Place in a designated, sealed biohazard bag. |
| Unused Stock Solutions | Dispose of as hazardous chemical waste according to institutional guidelines. Do not pour down the drain. |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound
This protocol outlines the steps for safely preparing a stock solution from a powdered form of the agent.
Materials:
-
This compound (powder)
-
Appropriate solvent (e.g., DMSO)
-
Calibrated analytical balance within a ventilated enclosure
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
-
Preparation: Don all required personal protective equipment (safety goggles, gloves, lab coat).
-
Weighing: In a ventilated enclosure, carefully weigh the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Dissolving: Add the calculated volume of the appropriate solvent to the tube to achieve a 10 mM concentration.
-
Mixing: Vortex the solution until the powder is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in clearly labeled sterile tubes. Store at the recommended temperature (typically -20°C or -80°C) to maintain stability.
-
Cleanup: Decontaminate the work surface and all equipment used. Dispose of all contaminated materials as outlined in the disposal plan.
-
Final Step: Remove and dispose of PPE, followed by thorough hand washing.
By implementing these safety protocols, researchers can effectively mitigate the risks associated with handling the potent this compound, fostering a secure and productive research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
